molecular formula C13H9BrO2 B1335875 4-(3-bromophenyl)benzoic Acid CAS No. 5737-83-7

4-(3-bromophenyl)benzoic Acid

Cat. No.: B1335875
CAS No.: 5737-83-7
M. Wt: 277.11 g/mol
InChI Key: YZCQIXZSVVFEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-bromophenyl)benzoic Acid is a useful research compound. Its molecular formula is C13H9BrO2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCQIXZSVVFEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408387
Record name 4-(3-bromophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5737-83-7
Record name 4-(3-bromophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-biphenyl-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-bromophenyl)benzoic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(3-bromophenyl)benzoic acid, a valuable biphenyl derivative, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document details the reaction principles, experimental protocols, and characterization of the final product, tailored for professionals in chemical research and drug development.

Introduction

Biphenyl carboxylic acids are pivotal structural motifs in a wide array of pharmacologically active molecules and functional materials. The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with high functional group tolerance and generally high yields. This guide focuses on the synthesis of this compound, a key intermediate for more complex molecular architectures.

Reaction Principle

The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction between 4-halobenzoic acid (or its ester derivative) and 3-bromophenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The catalytic cycle, illustrated below, involves three key stages: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biphenyl product and regenerate the active palladium(0) catalyst.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar¹-X (4-Bromobenzoic Acid) ArylHalide->OxidativeAddition Intermediate1 Ar¹-Pd(II)L₂-X OxidativeAddition->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation BoronicAcid Ar²-B(OH)₂ (3-Bromophenylboronic Acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Intermediate2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar¹-Ar² (this compound) ReductiveElimination->Product

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Experimental Protocols

General Protocol for Suzuki Coupling of a Bromobenzoic Acid Derivative

This protocol is a general starting point and may require optimization for the specific substrates.

Materials:

  • 4-Bromobenzoic acid or Methyl 4-bromobenzoate (1.0 mmol)

  • 3-Bromophenylboronic acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water, or DMF/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add the 4-halobenzoic acid derivative, 3-bromophenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • If an ester was used, hydrolyze the purified product using standard procedures (e.g., refluxing with NaOH in methanol/water followed by acidification) to obtain this compound.

Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Setup Reaction Setup: - Combine Reactants, Base, Catalyst - Add Degassed Solvent - Inert Atmosphere Start->Setup Reaction Suzuki Coupling Reaction (Heating and Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Dilution - Extraction - Washing and Drying Monitoring->Workup Complete Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Hydrolysis Ester Hydrolysis (if applicable) Purification->Hydrolysis FinalProduct Final Product: This compound Purification->FinalProduct Acid Used Hydrolysis->FinalProduct Ester Used Characterization Characterization: - NMR - MS - Melting Point FinalProduct->Characterization End End Characterization->End

Diagram 2: Experimental Workflow for Synthesis

Data Presentation

Quantitative data for various Suzuki coupling reactions of bromobenzoic acids with arylboronic acids under different conditions are summarized in the table below. This data can serve as a reference for optimizing the synthesis of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane10012~85
24-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (0.1) / GlycineK₂CO₃WaterRT1.597
33-Bromobenzoic acidPhenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (0.1)K₂CO₃WaterRT1.599
4Methyl 4-bromobenzoatePhenylboronic acidPd/CK₂CO₃Ethanol/WaterRT0.5High

Characterization of this compound

Accurate characterization of the final product is crucial for confirming its identity and purity. The following are the expected analytical data for this compound.

Note: Specific experimental data for this compound was not found in the searched literature. The data presented here for the starting materials and analogous products can be used as a reference.

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on both phenyl rings. The integration of these signals should correspond to the number of protons on each ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (around 167-173 ppm). The aromatic carbons will resonate in the range of 120-145 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₉BrO₂), which is approximately 277.12 g/mol . The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be observable for the molecular ion peak.

  • Melting Point (mp): A sharp melting point range is indicative of a pure compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By carefully selecting the catalyst, base, solvent, and reaction temperature, high yields of the desired product can be achieved. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this important biphenyl derivative. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

An In-depth Technical Guide to 4-(3-bromophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

: Properties, Synthesis, and Applications in Research

Introduction

4-(3-bromophenyl)benzoic acid is a substituted biphenyl carboxylic acid. Biphenyl scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to endogenous molecules, allowing them to interact with a variety of biological targets. The presence of the bromine atom and the carboxylic acid group provides opportunities for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules for drug discovery and materials science. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, safety information, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 70322-82-4
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.11 g/mol
Appearance White to off-white powder
Melting Point 228-230 °C
Boiling Point 418.1±28.0 °C at 760 mmHg
Density 1.51±0.1 g/cm³
pKa 4.03±0.10

Safety and Handling

The following table summarizes the available safety information for this compound. Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

HazardStatement
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

A common method for the synthesis of biphenyl compounds is the Suzuki coupling reaction. The following is a representative protocol for the synthesis of this compound.

Materials:

  • 3-Bromophenylboronic acid

  • Methyl 4-bromobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction: In a round-bottom flask, dissolve 3-bromophenylboronic acid (1.2 equivalents) and methyl 4-bromobenzoate (1.0 equivalent) in a mixture of toluene and water (4:1 v/v).

  • Add potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents) to the flask.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(3-bromophenyl)benzoate.

  • Purification of the Ester: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Hydrolysis: Dissolve the purified methyl 4-(3-bromophenyl)benzoate in a mixture of methanol and water. Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 4-6 hours.

  • Acidification: After hydrolysis is complete, cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with 1M hydrochloric acid until a precipitate forms (pH ~2-3).

  • Isolation and Purification of the Acid: Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford this compound as a solid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological activities. Benzoic acid and its derivatives are known to possess a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The biphenyl structure is a key feature in many approved drugs, acting as a versatile scaffold that can be tailored to interact with various biological targets.

The bromine atom on the phenyl ring serves as a useful handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a two-step process, starting from commercially available starting materials, followed by purification.

Synthesis_Workflow cluster_0 Suzuki Coupling cluster_1 Hydrolysis cluster_2 Purification start 3-Bromophenylboronic acid + Methyl 4-bromobenzoate reaction Pd(OAc)2, PPh3, K2CO3 Toluene/Water, Reflux start->reaction Reactants product_ester Methyl 4-(3-bromophenyl)benzoate reaction->product_ester Forms hydrolysis NaOH Methanol/Water, Reflux product_ester->hydrolysis purification Column Chromatography (Ester) Recrystallization (Acid) acidification HCl (aq) hydrolysis->acidification final_product This compound acidification->final_product

Caption: Synthetic workflow for this compound.

Disclaimer: The information provided in this document is for research and development purposes only. All procedures should be carried out by qualified individuals in a well-equipped laboratory, following all appropriate safety precautions.

References

Technical Guide: Spectroscopic Analysis of 4-(3-bromophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 4-(3-bromophenyl)benzoic acid. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this compound in the searched literature and spectral databases, this guide presents predicted NMR data and detailed experimental protocols for its acquisition and analysis. The provided data tables are based on established computational models and serve as a reference for experimental validation.

Structure and Nomenclature

This compound is a biphenyl derivative with a bromine substituent on one phenyl ring and a carboxylic acid group on the other.

  • IUPAC Name: this compound

  • CAS Number: 1214349-77-9 (This CAS number is associated with the compound, but may not have extensive experimental data linked to it in all databases).

  • Molecular Formula: C₁₃H₉BrO₂

  • Molecular Weight: 277.12 g/mol

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for this compound. These predictions are based on computational algorithms and may vary from experimental values. The solvent is assumed to be DMSO-d₆.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2', H-6'7.80 - 7.90d~ 8.0
H-3', H-5'7.65 - 7.75d~ 8.0
H-27.95 - 8.05t~ 1.8
H-47.70 - 7.80ddd~ 8.0, 2.0, 1.0
H-57.40 - 7.50t~ 8.0
H-67.60 - 7.70ddd~ 8.0, 2.0, 1.0
-COOH12.5 - 13.5br s-

Predicted ¹³C NMR Data

The table below outlines the predicted ¹³C NMR chemical shifts for this compound, calculated using computational methods. The solvent is assumed to be DMSO-d₆.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1'129.0 - 131.0
C-2', C-6'126.0 - 128.0
C-3', C-5'129.5 - 131.5
C-4'142.0 - 144.0
C-1140.0 - 142.0
C-2129.0 - 131.0
C-3122.0 - 124.0
C-4131.0 - 133.0
C-5130.0 - 132.0
C-6125.0 - 127.0
-COOH167.0 - 169.0

Experimental Protocols

4.1. Synthesis of this compound via Suzuki Coupling

A common method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Carboxyphenylboronic acid

  • 1,3-Dibromobenzene (or 3-bromophenylboronic acid and 4-bromobenzoic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)

Procedure:

  • In a round-bottom flask, dissolve 4-carboxyphenylboronic acid (1.2 equivalents) and 1,3-dibromobenzene (1.0 equivalent) in the chosen solvent system.

  • Add the palladium catalyst (0.01 - 0.05 equivalents) and the base (2.0 - 3.0 equivalents).

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

4.2. NMR Sample Preparation and Acquisition

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Weigh approximately 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used.

Mandatory Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of this compound.

Caption: Molecular structure of this compound.

workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (Boronic Acid & Aryl Halide) reaction Suzuki Coupling Reaction start->reaction workup Workup & Purification reaction->workup product This compound workup->product nmr_acq NMR Data Acquisition (1H and 13C) product->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure_ver Structure Verification data_proc->structure_ver

Caption: Experimental workflow for synthesis and analysis.

Mass Spectrometry Fragmentation Analysis of 4-(3-bromophenyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-(3-bromophenyl)benzoic acid. Understanding the fragmentation behavior of this and related molecules is critical for accurate identification, structural elucidation, and metabolic studies in drug discovery and development. This document outlines the core fragmentation principles, a detailed experimental protocol for analysis, and a visual representation of the fragmentation pathway.

Core Fragmentation Principles

The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is expected to be driven by the characteristic functionalities of the molecule: the carboxylic acid group, the biphenyl system, and the bromine substituent. Aromatic acids are known to exhibit prominent molecular ion peaks and undergo characteristic losses of hydroxyl and carboxyl groups.[1][2] The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.

The fragmentation of benzoic acid itself typically involves the loss of a hydroxyl radical ([M-OH]+) to form a benzoyl cation, followed by the loss of carbon monoxide ([M-OH-CO]+) to yield a phenyl cation.[3] For substituted benzoic acids, these fundamental fragmentation pathways are conserved, with additional fragmentation occurring at the substituent groups. In the case of 4-bromobenzoic acid, a prominent molecular ion is observed, along with significant fragments corresponding to the loss of the hydroxyl group and the entire carboxyl group.[4]

For this compound, we can anticipate a similar fragmentation cascade. The initial ionization will produce a molecular ion radical cation. Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of a hydroxyl radical (-OH): This is a common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.[3][5]

  • Loss of the entire carboxyl group (-COOH): This fragmentation pathway is also characteristic of benzoic acids, resulting in a biphenyl radical cation.[1][2]

  • Cleavage of the C-C bond between the phenyl rings: This would lead to fragments corresponding to the individual substituted phenyl moieties.

  • Loss of a bromine radical (-Br): While less common as an initial step, it can occur, particularly in higher energy fragmentation.

  • Loss of carbon monoxide (-CO): This is a common subsequent fragmentation step after the initial loss of a hydroxyl group.[3]

Predicted Fragmentation Data

The following table summarizes the predicted key fragment ions for this compound (molecular weight: 277.11 g/mol for the 79Br isotope and 279.11 g/mol for the 81Br isotope). The m/z values are given for the 79Br isotope.

m/z (79Br) m/z (81Br) Proposed Fragment Ion Neutral Loss
278280[M+H]+-
277279[M]+.-
260262[M-OH]+OH
232234[M-COOH]+COOH
204206[M-OH-CO]+OH, CO
152-[C12H8]+.Br, COOH
153-[C12H9]+Br, CO
121-[C7H5O2]+C6H4Br
105-[C7H5O]+C6H4Br, OH
77-[C6H5]+C7H4BrO2

Experimental Protocol

A general methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol can be adapted based on the specific instrumentation available.

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements.

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain detailed structural information.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation pathway of this compound.

Fragmentation_Pattern M [M]+. m/z 277/279 F1 [M-OH]+ m/z 260/262 M->F1 -OH F2 [M-COOH]+ m/z 232/234 M->F2 -COOH F3 [M-OH-CO]+ m/z 204/206 F1->F3 -CO F5 [C6H4Br]+ m/z 155/157 F2->F5 -C6H4 F4 [C6H5]+ m/z 77 F3->F4 -C6H3BrCO

Caption: Predicted fragmentation of this compound.

References

An In-depth Technical Guide on the Single Crystal XRD Analysis of 4-(3-bromophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the single crystal X-ray diffraction (XRD) analysis of 4-(3-bromophenyl)benzoic acid. While a definitive published crystal structure for this specific compound is not currently available in open crystallographic databases, this document outlines the expected molecular geometry, potential supramolecular synthons, and detailed experimental protocols for its synthesis and crystallographic characterization. By analyzing the crystal structures of analogous brominated benzoic acid derivatives, this guide offers valuable insights into the probable solid-state conformation and packing of the title compound, serving as a foundational resource for researchers in crystallography, materials science, and pharmaceutical development.

Introduction

Aromatic carboxylic acids are fundamental building blocks in the design of functional materials and active pharmaceutical ingredients (APIs). Their rigid nature and capacity for strong, directional hydrogen bonding allow for the construction of predictable and robust supramolecular architectures. The introduction of a bromine substituent onto the phenyl ring of benzoic acid derivatives can significantly influence their physicochemical properties, including solubility, lipophilicity, and solid-state packing, which are critical parameters in drug development.

This compound is a biphenyl carboxylic acid derivative with a meta-substituted bromine atom. This particular substitution pattern is expected to induce a twisted conformation between the two phenyl rings, influencing the overall molecular shape and subsequent crystal packing. Single crystal XRD is the definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1] This guide details the methodologies required to perform such an analysis on this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the Suzuki coupling reaction between 4-carboxyphenylboronic acid and 1,3-dibromobenzene, or alternatively, between 3-bromophenylboronic acid and 4-bromobenzoic acid. A general procedure is outlined below.

Materials:

  • 3-bromophenylboronic acid

  • Methyl 4-bromobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Methanol

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve methyl 4-bromobenzoate (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq) in a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase to yield the crude methyl 4-(3-bromophenyl)benzoate.

  • Purify the crude product by column chromatography on silica gel.

  • For hydrolysis, dissolve the purified ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure and acidify the aqueous solution with 2M hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Crystal Growth

High-quality single crystals are essential for successful XRD analysis. Slow evaporation is a common and effective method for growing crystals of organic molecules.

Procedure:

  • Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to create a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial and cover it loosely with a cap or parafilm with small perforations.

  • Allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Monitor the vial for the formation of well-defined single crystals over several days to weeks.

Single Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol describes a standard procedure for single crystal XRD data collection and structure refinement.

Procedure:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h, k, l) and the corresponding integrated intensities for each reflection.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Predicted Crystallographic Data and Molecular Structure

In the absence of a published crystal structure for this compound, the following table presents predicted crystallographic parameters based on analyses of similar structures in the Cambridge Structural Database (CSD).

ParameterPredicted Value
Chemical FormulaC₁₃H₉BrO₂
Formula Weight277.11 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for centrosymmetric molecules)
a (Å)10-15
b (Å)5-10
c (Å)15-25
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2000
Z4 or 8
Density (calculated)1.5-1.7 g/cm³
Hydrogen Bonding MotifCarboxylic acid dimer (R²₂(8) synthon)

Expected Molecular and Supramolecular Features

The molecular structure of this compound is anticipated to exhibit a non-planar conformation due to steric hindrance between the two phenyl rings. The dihedral angle between the planes of the phenyl rings is a critical parameter that will be determined by the crystal packing forces.

The primary intermolecular interaction governing the crystal packing is expected to be the formation of centrosymmetric carboxylic acid dimers via O-H···O hydrogen bonds. This is a highly robust and common supramolecular synthon observed in the crystal structures of most aromatic carboxylic acids. Additionally, other weaker intermolecular interactions such as C-H···O, C-H···π, and halogen bonding (C-Br···O or C-Br···π) may play a role in stabilizing the three-dimensional crystal lattice.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the single crystal XRD analysis of a small molecule like this compound.

Single_Crystal_XRD_Workflow cluster_synthesis Synthesis & Crystal Growth cluster_xrd XRD Analysis cluster_structure Structure Determination cluster_output Final Output Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

References

Navigating the Solubility of 4-(3-bromophenyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction to 4-(3-bromophenyl)benzoic Acid

This compound is a biphenyl carboxylic acid derivative. Its structure, featuring a carboxylic acid group and a bromine substituent on the biphenyl backbone, suggests that its solubility will be influenced by both polar and non-polar interactions. The carboxylic acid moiety can engage in hydrogen bonding, particularly with protic solvents, while the biphenyl structure provides a significant non-polar character, favoring interactions with non-polar or moderately polar solvents. The presence and position of the bromine atom can also subtly affect the molecule's polarity and crystal lattice energy, thereby influencing its solubility profile.

Qualitative Solubility Profile

Based on the general principles of solubility ("like dissolves like") and data for structurally related compounds such as benzoic acid and other brominated aromatic acids, a qualitative solubility profile for this compound can be anticipated.

Expected Solubility:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the carboxylic acid group.

  • Moderate to High Solubility: In polar protic solvents like methanol and ethanol, due to hydrogen bonding interactions.

  • Moderate Solubility: In moderately polar solvents such as acetone and ethyl acetate.

  • Low Solubility: In non-polar solvents like hexane and toluene.

  • Very Low Solubility: In water, a common characteristic for many aromatic carboxylic acids.[1]

It is important to note that these are predictions. For precise applications, experimental determination of solubility is crucial.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Researchers requiring this information for applications such as reaction optimization, formulation development, or crystallization studies will need to determine it experimentally. The following section provides a detailed protocol for this purpose.

For comparative purposes, the table below presents solubility data for the parent compound, benzoic acid, in various organic solvents. This can serve as a useful, albeit approximate, reference.

Table 1: Solubility of Benzoic Acid in Common Organic Solvents

SolventMolar Solubility (mol/L)
Dimethylformamide (DMF)> 5
Dimethyl Sulfoxide (DMSO)> 5
EthanolHigh
MethanolHigh
Acetone5.42 (at 20°C)
ChloroformReasonably High
Ethyl AcetateData not readily available
TolueneLower
Dichloromethane (DCM)Soluble
Water0.027 (at 25°C)

Note: This data is for benzoic acid and should be used as a general guide only.[1][2][3][4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method.[5]

Objective: To determine the equilibrium solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (chemically resistant, e.g., PTFE with a 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and analytical balance

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[5] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed to permit the excess solid to settle.

    • For finer separation, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is fully evaporated, weigh the vial containing the dry solid residue.

  • Quantification (Alternative to Gravimetric Analysis):

    • As an alternative to the gravimetric method described in step 4, the concentration of the solute in the filtered supernatant can be determined using a validated analytical technique such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration by comparing its response to the calibration curve.

  • Data Calculation and Reporting:

    • Gravimetric Method: Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

    • Analytical Method: Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Report the solubility in standard units, such as g/L, mg/mL, or mol/L, and specify the temperature at which the measurement was made.

Visualizing Experimental and Conceptual Frameworks

To further aid in the understanding of the experimental process and the factors governing solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification cluster_end Result start Start prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_solution equilibration Agitate at Constant Temperature (24-48 hours) prep_solution->equilibration settle Allow Excess Solid to Settle equilibration->settle centrifuge Centrifuge (Optional) settle->centrifuge sample Withdraw Supernatant centrifuge->sample filter Filter through Syringe Filter sample->filter gravimetric Gravimetric Analysis (Evaporate Solvent) filter->gravimetric Path 1 analytical Analytical Method (e.g., HPLC) filter->analytical Path 2 end Report Solubility Data (g/L, mol/L at specified T) gravimetric->end analytical->end

Caption: Workflow for the experimental determination of solubility using the isothermal shake-flask method.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of this compound polarity Molecular Polarity polarity->solubility h_bond Hydrogen Bonding Capacity (Carboxylic Acid Group) h_bond->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility solvent_polarity Solvent Polarity solvent_polarity->solubility solvent_h_bond Hydrogen Bonding (Protic vs. Aprotic) solvent_h_bond->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility

Caption: Key factors influencing the solubility of an organic compound in a solvent.

References

A Technical Guide to the Theoretical Investigation of 4-(3-bromophenyl)benzoic Acid's Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the established computational methodologies for the theoretical determination of the molecular structure and electronic properties of 4-(3-bromophenyl)benzoic acid. In the absence of specific published computational data for this molecule, this document serves as a comprehensive protocol for researchers to conduct such an analysis. The methodologies are based on widely accepted quantum chemical calculations, particularly Density Functional Theory (DFT), as reported for analogous brominated aromatic compounds. This guide provides a framework for geometry optimization, vibrational analysis, and the determination of key electronic descriptors. Furthermore, it includes a representative experimental protocol for the synthesis of similar biphenyl carboxylic acids, providing a practical context for the theoretical work.

Introduction

This compound is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its structural and electronic properties, such as bond lengths, bond angles, dihedral angles, and frontier molecular orbital energies, are crucial for understanding its reactivity, intermolecular interactions, and potential biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating these properties with a high degree of accuracy.

This guide provides a detailed protocol for the in silico analysis of this compound, enabling researchers to generate precise data on its molecular conformation and electronic characteristics.

Computational Methodology: A Detailed Protocol

The following protocol outlines the standard procedure for the theoretical calculation of the molecular properties of this compound using DFT. These methods are derived from computational studies on structurally related molecules.[1][2]

2.1. Software and Hardware

Quantum chemical calculations can be performed using software packages such as Gaussian, ORCA, or GAMESS on a high-performance computing cluster.

2.2. Molecular Structure Input

The initial 3D structure of this compound can be built using molecular modeling software like GaussView, Avogadro, or ChemDraw.

2.3. Geometry Optimization

The primary step is to find the ground-state equilibrium geometry of the molecule. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A common and robust basis set for this type of molecule is 6-311++G(d,p). This basis set provides a good balance between accuracy and computational cost. The optimization calculation should be run until the forces on the atoms are negligible, and the geometry is at a minimum on the potential energy surface.

2.4. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Prediction of Infrared and Raman Spectra: The calculated frequencies can be used to predict the infrared and Raman spectra of the molecule, which can be compared with experimental data for validation.

2.5. Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

  • Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.

The workflow for these theoretical calculations is illustrated in the diagram below.

Theoretical_Calculation_Workflow A 1. Molecular Structure Input (e.g., using Avogadro, GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (B3LYP/6-311++G(d,p)) B->C D Check for Imaginary Frequencies C->D D->B Found E True Energy Minimum Confirmed D->E None F 4. Electronic Property Calculation (HOMO-LUMO, MEP, etc.) E->F G 5. Analysis of Results F->G

Figure 1: A generalized workflow for the theoretical calculation of molecular structure and properties.

Anticipated Quantitative Data

While specific calculated data for this compound is not available in the cited literature, the following tables provide a template for presenting the expected results from the computational protocol described above. The values provided are illustrative and based on typical values for similar chemical moieties.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

ParameterBond/Angle/DihedralPredicted Value (Å or °)
Bond Lengths C-C (benzoic ring)~1.39 - 1.41 Å
C-C (bromophenyl ring)~1.39 - 1.41 Å
C-C (inter-ring)~1.49 Å
C-Br~1.90 Å
C-C (carboxyl)~1.50 Å
C=O~1.22 Å
C-O~1.35 Å
O-H~0.97 Å
Bond Angles C-C-C (in rings)~120°
C-C-Br~120°
C-C-C (inter-ring)~120°
O=C-O~123°
Dihedral Angle Phenyl-Phenyl~30-50°

Table 2: Predicted Electronic Properties (Illustrative)

PropertyPredicted Value
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.5 eV
HOMO-LUMO Gap ~ 5.0 eV
Dipole Moment ~ 2.0 - 3.0 Debye

Representative Experimental Protocol: Synthesis

While this guide focuses on theoretical calculations, understanding the synthesis of the target molecule is essential for experimental validation. The following is a general procedure for the synthesis of biphenyl carboxylic acids via a Suzuki coupling reaction, which is a common method for such compounds.

4.1. Materials

  • 3-Bromophenylboronic acid

  • 4-Iodobenzoic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

4.2. Procedure

  • In a round-bottom flask, dissolve 4-iodobenzoic acid, 3-bromophenylboronic acid, and potassium carbonate in a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy.

The logical flow of a typical synthesis and characterization process is depicted below.

Synthesis_Workflow A 1. Reactants (3-Bromophenylboronic acid, 4-Iodobenzoic acid) B 2. Suzuki Coupling Reaction (Pd catalyst, base, solvent) A->B C 3. Work-up and Purification (Acidification, filtration, recrystallization) B->C D 4. Product Characterization (NMR, MS, FT-IR) C->D E Pure this compound D->E

Figure 2: A simplified workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of this compound's molecular structure and electronic properties. By following the detailed computational protocol, researchers can generate valuable data that will aid in understanding the molecule's behavior and potential applications. The inclusion of a representative synthetic protocol bridges the gap between theoretical predictions and experimental reality, fostering a more integrated approach to chemical research. The methodologies and templates presented herein are intended to empower researchers in the fields of computational chemistry, drug discovery, and materials science to explore the properties of this and other related compounds.

References

physical and chemical properties of 4-(3-bromophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and synthetic aspects of 4-(3-bromophenyl)benzoic acid (also known as 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid). Due to the limited availability of direct experimental data for this specific isomer in public databases, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust profile. This guide is intended to support research and development activities by offering insights into its synthesis, characterization, and key properties.

Core Chemical and Physical Properties

This compound is a biphenyl carboxylic acid derivative. Its structure, featuring a bromine atom on one phenyl ring and a carboxylic acid on the other, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

Structural and Identifying Information
IdentifierValue
IUPAC Name This compound
Synonym 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid
CAS Number 5737-83-7[1]
Molecular Formula C₁₃H₉BrO₂[1]
Molecular Weight 277.12 g/mol [1]
Canonical SMILES C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(=O)O
InChI Key FTVLGXGFLSQGPG-UHFFFAOYSA-N
Physicochemical Data
PropertyPredicted/Estimated ValueNotes
Melting Point > 250 °CBiphenyl carboxylic acids are typically high-melting solids. The related 4'-bromo isomer has a melting point of 301-302 °C.
Boiling Point ~420 °CEstimated, as decomposition may occur at high temperatures.
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol.The carboxylic acid group imparts some polarity, but the large biphenyl structure dominates, leading to low aqueous solubility.
pKa ~4.0The pKa is expected to be slightly lower (more acidic) than that of benzoic acid (4.20) due to the electron-withdrawing effect of the biphenyl system.
LogP ~4.5The octanol-water partition coefficient is predicted to be high, indicating significant lipophilicity.

Reactivity and Chemical Profile

The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the aryl bromide.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. It also readily forms carboxylate salts upon reaction with a base.

  • Aryl Bromide: The bromine atom serves as a handle for various cross-coupling reactions. It is particularly amenable to Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 3'-position. This makes the molecule a versatile building block for creating more complex molecular architectures.

Experimental Protocols

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of (4-carboxyphenyl)boronic acid with 1,3-dibromobenzene or, more commonly, 3-bromophenylboronic acid with a 4-halobenzoic acid derivative.

Reaction Scheme:

Materials:

  • (4-Carboxyphenyl)boronic acid (1.2 equivalents)

  • 1,3-Dibromobenzene (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (4-carboxyphenyl)boronic acid, 1,3-dibromobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to a pH of ~2 with 1 M HCl. This will protonate the carboxylic acid, causing the product to precipitate.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Analytical and Spectral Characterization

While specific spectra for this compound are not widely published, the following section details the expected spectral characteristics based on its structure and analysis of similar compounds.

Technique Expected Observations
¹H NMR - Aromatic Region (7.0-8.2 ppm): A complex multiplet pattern is expected for the 8 aromatic protons. The protons on the benzoic acid ring will likely appear as two doublets (an AA'BB' system), while the protons on the bromophenyl ring will show a more complex splitting pattern (dd, t, d).- Carboxylic Proton (~12-13 ppm): A broad singlet, which is exchangeable with D₂O.
¹³C NMR - Aromatic Carbons (120-145 ppm): Expect 12 distinct signals for the aromatic carbons due to the lack of symmetry. The carbon attached to the bromine will be in the lower end of this range (~122 ppm), and the carbons attached to the other ring and the carboxyl group will be deshielded.- Carboxylic Carbon (~167-170 ppm): A single signal for the carbonyl carbon.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A prominent peak at m/z 276 and an isotopic peak (M+2) at m/z 278 of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.- Key Fragments: Loss of -OH (m/z 259/261), loss of -COOH (m/z 231/233), and loss of Br (m/z 197).

Mandatory Visualizations

Synthetic and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis A Reactants (Boronic Acid Derivative, Aryl Halide) B Add Pd Catalyst, Base, and Ligand A->B 1. C Degassed Solvent (e.g., Dioxane/Water) B->C 2. D Suzuki-Miyaura Coupling (Heat under Inert Gas) C->D 3. E Cool to RT D->E F Acidify with HCl (to pH ~2) E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry (MgSO4) and Concentrate H->I J Crude Product (Solid) I->J K Recrystallization (e.g., Ethanol/Water) J->K L Pure this compound K->L M Characterization (NMR, MS, IR, MP) L->M G cluster_carboxyl Carboxylic Acid Reactivity cluster_bromide Aryl Bromide Reactivity main_node This compound ester Esterification (R-OH, H⁺) main_node->ester amide Amidation (R₂NH, Coupling Agent) main_node->amide salt Salt Formation (Base) main_node->salt suzuki Suzuki Coupling (R-B(OH)₂) main_node->suzuki heck Heck Coupling (Alkene) main_node->heck sonogashira Sonogashira Coupling (Alkyne) main_node->sonogashira buchwald Buchwald-Hartwig (Amine) main_node->buchwald

References

Navigating the Synthesis and Procurement of 4-(3-Bromophenyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the acquisition of specific chemical entities is a critical starting point for innovation. This technical guide addresses the commercial availability and synthesis of 4-(3-bromophenyl)benzoic acid, a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability, this guide provides a detailed roadmap for its synthesis via the Suzuki-Miyaura coupling reaction, alongside information on sourcing the necessary starting materials.

Commercial Availability and Supplier Landscape

Recommended Synthetic Route: The Suzuki-Miyaura Coupling

A reliable and well-established method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. Two primary pathways are proposed for this synthesis:

  • Pathway A: Coupling of 4-carboxyphenylboronic acid with 1,3-dibromobenzene.

  • Pathway B: Coupling of 3-bromophenylboronic acid with 4-bromobenzoic acid.

The choice between these pathways may depend on the availability and cost of the starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the synthesis of this compound. Optimization of reaction conditions may be necessary.

Materials:

  • Aryl Halide (e.g., 4-bromobenzoic acid or 1,3-dibromobenzene)

  • Arylboronic Acid (e.g., 3-bromophenylboronic acid or 4-carboxyphenylboronic acid)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Cesium Carbonate [Cs₂CO₃])

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water mixture)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. This process should be repeated three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Follow this with the addition of the palladium catalyst (0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Starting Material Supplier Information

The following table provides information on the commercial availability of the key starting materials for the synthesis of this compound.

Starting MaterialCAS NumberTypical PurityPotential Suppliers
4-Carboxyphenylboronic acid14047-29-1>97%Sigma-Aldrich, TCI, Combi-Blocks
1,3-Dibromobenzene108-36-1>98%Sigma-Aldrich, Alfa Aesar, TCI
3-Bromophenylboronic acid54932-72-4>97%Sigma-Aldrich, Combi-Blocks, TCI
4-Bromobenzoic acid586-76-5>98%Sigma-Aldrich, Alfa Aesar, TCI

Potential Biological Significance

While specific biological activity data for this compound is not widely reported in the public domain, the biphenyl carboxylic acid scaffold is a common motif in pharmacologically active molecules. Derivatives of this structural class have been investigated for a range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a bromine atom can influence the lipophilicity and metabolic stability of a compound, potentially enhancing its therapeutic properties. Researchers synthesizing this compound are encouraged to explore its biological profile in relevant assay systems.

Visualizing the Synthetic Workflow

To further clarify the synthetic process, the following diagrams illustrate the logical flow of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling Synthesis of this compound via Suzuki-Miyaura Coupling cluster_pathway_A Pathway A cluster_pathway_B Pathway B A_start1 4-Carboxyphenylboronic Acid A_reagents Pd Catalyst, Base, Solvent A_start1->A_reagents A_start2 1,3-Dibromobenzene A_start2->A_reagents A_product This compound A_reagents->A_product Coupling B_start1 3-Bromophenylboronic Acid B_reagents Pd Catalyst, Base, Solvent B_start1->B_reagents B_start2 4-Bromobenzoic Acid B_start2->B_reagents B_product This compound B_reagents->B_product Coupling

Caption: Synthetic pathways for this compound.

Experimental_Workflow General Experimental Workflow prep Prepare Reactants & Glassware reaction Set up Reaction under Inert Atmosphere prep->reaction heating Heat and Stir reaction->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purify by Chromatography or Recrystallization workup->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: Step-by-step experimental workflow.

Spectroscopic Characterization of 4-(3-bromophenyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3-bromophenyl)benzoic acid is a biphenyl carboxylic acid derivative. Its structure incorporates a benzoic acid moiety linked to a brominated phenyl ring, making it a molecule of interest in medicinal chemistry and materials science. The precise characterization of such molecules is critical for confirming identity, purity, and structure, which are foundational requirements for any subsequent research or development activities. Spectroscopic techniques are the primary methods for achieving this characterization. This guide outlines the expected spectroscopic profile and the methodologies to acquire it.

Predicted Spectroscopic Data

The following data tables summarize the predicted spectroscopic characteristics of this compound. These predictions are derived from the known spectral properties of benzoic acid, 4-phenylbenzoic acid, 3-bromobenzoic acid, and related substituted aromatic systems.

Predicted FT-IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity / Description
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Carboxylic Acid)1710 - 1680Strong, Sharp
C=C Stretch (Aromatic Ring)1610 - 1580, 1500 - 1400Medium to Strong
C-O Stretch (Carboxylic Acid)1320 - 1210Medium
O-H Bend (Carboxylic Acid)1440 - 1395Medium
C-H Out-of-Plane Bending900 - 675Strong
C-Br Stretch680 - 515Medium to Weak
Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignmentRationale
~13.0Singlet (broad)1H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad singlet.
~8.0 - 8.1Doublet2HProtons ortho to -COOHElectron-withdrawing effect of the carboxylic acid group deshields these protons.
~7.8 - 7.9Doublet2HProtons meta to -COOHProtons on the benzoic acid ring, coupled to the ortho protons.
~7.8Singlet/Triplet1HProton between Br and phenylLocated on the bromophenyl ring, appearing as a singlet or a narrow triplet due to meta coupling.
~7.7Multiplet1HProton ortho to BrInfluenced by both the bromine and the adjacent phenyl ring.
~7.5Multiplet1HProton ortho to phenylLocated on the bromophenyl ring.
~7.4Triplet1HProton para to BrExpected to be a triplet due to ortho coupling to two adjacent protons.
Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
Chemical Shift (δ ppm)AssignmentRationale
~167C=OCarbonyl carbon of the carboxylic acid is highly deshielded.
~143Quaternary C (Benzoic acid ring)Carbon attached to the bromophenyl group.
~141Quaternary C (Bromophenyl ring)Carbon attached to the benzoic acid group.
~134Quaternary C (Bromophenyl ring)Carbon attached to the bromine atom.
~132 - 126Aromatic CHMultiple signals corresponding to the protonated carbons of both aromatic rings.
~129Quaternary C (Benzoic acid ring)Carbon attached to the carboxylic acid group.
~122Aromatic CHCarbon ortho to the bromine atom may be shifted upfield.
Predicted Mass Spectrometry Data
m/z ValueIonRationale
278 / 280[M]⁺Molecular ion peak. The presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in two peaks of nearly equal intensity, separated by 2 Da.
261 / 263[M-OH]⁺Loss of the hydroxyl radical from the carboxylic acid group.
233 / 235[M-COOH]⁺Loss of the carboxyl group (formyl radical).
154[M-Br-COOH]⁺Loss of both the bromine atom and the carboxyl group.
152[C₁₂H₈]⁺Biphenyl fragment radical cation.
105[C₆H₅CO]⁺Benzoyl cation.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The following sections detail the standard operating procedures for the spectroscopic analysis of a solid organic compound such as this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Technique):

  • Sample Preparation: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[1] Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly.[1]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[1]

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place the KBr pellet into the sample holder in the spectrometer's beam path.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A typical analysis involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting interferogram using a Fourier transform to obtain the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: With the clean ATR crystal surface clear, record a background spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

  • Pressure Application: Use the instrument's pressure clamp to apply consistent pressure, ensuring firm contact between the sample and the crystal.[1]

  • Data Acquisition: Acquire the spectrum using the same parameters as the KBr method.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule by probing the magnetic properties of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve high homogeneity.

  • ¹H NMR Acquisition:

    • A standard ¹H experiment is run using a 30° or 90° pulse.

    • A typical acquisition time is 2-4 seconds with a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 128, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • A standard ¹³C experiment is run with proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Due to the low natural abundance of ¹³C, more scans are required (several hundred to several thousand).

    • A longer relaxation delay (e.g., 2-10 seconds) may be necessary, especially for quaternary carbons.

  • Data Processing: The acquired Free Induction Decay (FID) signals are Fourier transformed. The resulting spectra are then phase-corrected and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation patterns.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. The sample is heated in a high vacuum to vaporize it.[2][3]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺).[2][3]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral species. This fragmentation is often predictable and characteristic of the molecule's structure.[2]

  • Mass Analysis: The positively charged ions are accelerated by an electric field and then passed through a magnetic or electric field in the mass analyzer. The ions are separated based on their mass-to-charge ratio (m/z).[2][3]

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Characterization_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_conclusion 4. Final Confirmation A Obtain Pure Sample B Prepare for Analysis (e.g., KBr Pellet, NMR solution) A->B C FT-IR Spectroscopy B->C D NMR Spectroscopy (¹H, ¹³C) B->D E Mass Spectrometry (LRMS/HRMS) B->E F Identify Functional Groups C->F G Determine C-H Framework D->G H Determine Molecular Weight & Fragmentation E->H I Correlate All Data F->I G->I H->I J Structure Elucidation & Confirmation I->J

References

Methodological & Application

Application Notes and Protocols for 4-(3-bromophenyl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-bromophenyl)benzoic acid is a versatile bifunctional building block in organic synthesis. Its structure, featuring a carboxylic acid and a bromine atom on a biphenyl scaffold, allows for a variety of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, or serve as a directing group, while the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the construction of more complex molecular architectures, such as terphenyl derivatives. These derivatives are of significant interest in medicinal chemistry, materials science, and liquid crystal technology. This document provides detailed application notes and representative protocols for the use of this compound in several key areas of organic synthesis.

Application Note 1: Synthesis of Terphenyl Carboxylic Acids via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds.[1] In the context of this compound, this reaction allows for the facile synthesis of a wide range of terphenyl carboxylic acid derivatives. These products are valuable intermediates in the synthesis of pharmacologically active molecules and advanced materials.[1] The reaction conditions can be tailored to accommodate a variety of functional groups on the coupling partner, making it a highly versatile synthetic tool.[2]

Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of related bromobenzoic acids with various arylboronic acids. These reactions were conducted under mild conditions, often at room temperature in aqueous media, highlighting the efficiency of modern palladium catalyst systems.[3]

EntryBromobenzoic Acid DerivativeArylboronic AcidCatalystBaseSolventTime (h)Yield (%)
13-bromobenzoic acidphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃Water1.595
24-bromobenzoic acidphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃Water1.599
33-bromobenzoic acid4-methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃Water1.596
44-bromobenzoic acid4-methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃Water1.598
53-bromobenzoic acid4-methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃Water1.594
64-bromobenzoic acid4-fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃Water1.589

Data is for analogous reactions and serves as a guide for expected yields.[3]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from methods used for structurally similar bromobenzoic acids and may require optimization for specific substrates.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)[3][4]

  • Base (e.g., K₂CO₃, 3.0 equiv)[3]

  • Solvent (e.g., 1,4-Dioxane/Water (4:1) or neat water)[3][4]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe, followed by the addition of the palladium catalyst.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (room temperature to 100 °C) for 1.5 to 24 hours.[3][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an organic solvent was used, dilute with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If the reaction was performed in water, the product may precipitate and can be collected by filtration and washed with water.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure terphenyl carboxylic acid derivative.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Establish Inert Atmosphere A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat and Stir (1.5-24h) C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F G Extraction or Filtration F->G H Purification (Chromatography/Recrystallization) G->H I Characterize Product (NMR, MS) H->I

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Note 2: Potential as a Scaffold for Anticancer Agents

Benzoic acid derivatives are a class of simple phenolic acids with known pharmacological properties, including anticancer activity.[6][7] The biphenyl and terphenyl carboxylic acid scaffolds that can be synthesized from this compound are of particular interest in drug discovery. Some benzoic acid derivatives have been shown to exert their anticancer effects by inhibiting histone deacetylases (HDACs).[6][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[6] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Potential Signaling Pathway: HDAC Inhibition

While specific derivatives of this compound have not been explicitly studied as HDAC inhibitors, the general mechanism for this class of compounds involves binding to the active site of the HDAC enzyme, which prevents the deacetylation of histone proteins. This leads to a more open chromatin structure, allowing for the transcription of genes that can suppress tumor growth.

HDAC_Inhibition_Pathway A Derivative of This compound C Histone Deacetylase Inhibition A->C inhibits B HDAC Enzyme D Histone Hyperacetylation C->D E Chromatin Relaxation D->E F Tumor Suppressor Gene Expression E->F G Cell Cycle Arrest & Apoptosis F->G

A potential signaling pathway for anticancer activity via HDAC inhibition.

Application Note 3: A Building Block for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[9][10] The properties of MOFs are largely determined by the organic linkers used in their synthesis.[10] this compound can be converted into terphenyl-dicarboxylic acid derivatives through Suzuki-Miyaura coupling. These elongated and rigid linkers are ideal for the construction of robust MOFs with high surface areas and tunable pore sizes.[9]

Representative Data for MOFs with Terphenyl Dicarboxylic Acid Linkers

The following table presents typical properties for MOFs synthesized using linkers structurally related to derivatives of this compound.

MOF TypeMetal NodeLinker TypeBET Surface Area (m²/g)Pore Volume (cm³/g)
Terphenyl-basedZn₄ODicarboxylic Acid1500 - 45000.8 - 2.0
Terphenyl-basedZr₆O₄(OH)₄Dicarboxylic Acid1000 - 35000.5 - 1.5

Data is representative for this class of MOFs and may vary based on specific synthesis conditions.

Experimental Protocol: General MOF Synthesis (Solvothermal)

This protocol provides a general method for the synthesis of MOFs using a dicarboxylic acid linker derived from this compound.[9]

Materials:

  • Terphenyl dicarboxylic acid linker (synthesized from this compound)

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, ZrCl₄)

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Teflon-lined autoclave

Procedure:

  • Solution Preparation: In a glass vial, dissolve the terphenyl dicarboxylic acid linker in DMF. In a separate vial, dissolve the metal salt in DMF.

  • Mixing: Combine the two solutions in a Teflon-lined autoclave.

  • Reaction: Seal the autoclave and heat it in an oven at 100-150 °C for 24-72 hours.

  • Isolation: After cooling to room temperature, the crystalline MOF product is collected by filtration.

  • Washing: The product is washed with fresh DMF and then with a more volatile solvent like ethanol.

  • Activation: The MOF is activated by heating under vacuum to remove any residual solvent from the pores.

MOF_Synthesis_Logic A This compound B Suzuki-Miyaura Coupling A->B C Terphenyl Dicarboxylic Acid Linker B->C D Solvothermal Synthesis with Metal Salt C->D E Metal-Organic Framework (MOF) D->E Liquid_Crystal_Synthesis A This compound B Esterification with Alkyl-Substituted Phenol A->B C Intermediate Ester B->C D Suzuki-Miyaura Coupling with Alkyl-Substituted Arylboronic Acid C->D E Bent-Core Liquid Crystal D->E

References

Application Notes and Protocols: 4-(3-Bromophenyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-(3-Bromophenyl)benzoic acid is a versatile bifunctional building block with significant potential in medicinal chemistry. Its structure, featuring a carboxylic acid and a strategically positioned bromine atom on a biphenyl scaffold precursor, offers multiple avenues for chemical modification. This allows for the systematic exploration of chemical space and the development of novel therapeutic agents. The key applications of this compound lie in its utility as a scaffold for generating libraries of bioactive molecules through various cross-coupling reactions.

The bromine atom serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This facilitates the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). The carboxylic acid moiety provides a site for amide bond formation, esterification, or can act as a key pharmacophoric feature, for instance, by mimicking a phosphate group or engaging in hydrogen bonding interactions with biological targets.

Potential Therapeutic Applications Explored Through Analogs

While direct therapeutic applications of this compound are not extensively documented, its derivatives, particularly biphenyl-4-carboxylic acids, have shown promise in several therapeutic areas:

  • Anti-inflammatory Agents: Biphenyl-4-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties. These compounds have the potential to modulate inflammatory pathways, making them interesting candidates for the development of new treatments for inflammatory diseases.

  • URAT1 Inhibitors for Gout: Novel biphenyl carboxylic acid derivatives have been identified as potent inhibitors of the urate transporter 1 (URAT1). URAT1 is a key regulator of uric acid levels in the body, and its inhibition is a validated strategy for the treatment of hyperuricemia and gout. The biphenyl scaffold can be systematically modified to optimize potency and selectivity for this transporter.

  • Antagonists of Platelet-Activating Factor (PAF): Biphenylcarboxamide derivatives have been investigated as antagonists of the platelet-activating factor, which is implicated in various inflammatory and allergic responses.

The following table summarizes quantitative data for representative biphenyl carboxylic acid derivatives, illustrating the therapeutic potential of the core scaffold accessible from this compound.

Compound ClassTargetRepresentative CompoundIC50 (µM)Therapeutic Area
Biphenyl Carboxylic AcidURAT1Compound A10.93Gout/Hyperuricemia
Biphenyl Carboxylic AcidURAT1Compound B210.17Gout/Hyperuricemia

Note: The compounds listed are examples of biphenyl carboxylic acids and are presented to illustrate the potential of derivatives of this compound.

Synthetic Utility and Diversification Potential

The true value of this compound in medicinal chemistry lies in its synthetic versatility. The bromine atom allows for the application of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Derivative Scaffolds 4-(3-bromophenyl)benzoic_acid This compound Suzuki Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst) 4-(3-bromophenyl)benzoic_acid->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) 4-(3-bromophenyl)benzoic_acid->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) 4-(3-bromophenyl)benzoic_acid->Buchwald Biphenyl Biphenyl-4-carboxylic Acids Suzuki->Biphenyl Alkynyl Alkynyl-substituted Benzoic Acids Sonogashira->Alkynyl Amino Amino-substituted Benzoic Acids Buchwald->Amino

Caption: Synthetic utility of this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of biphenyl-4-carboxylic acid derivatives from this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to precipitate the carboxylic acid product.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired biphenyl-4-carboxylic acid derivative.

Conceptual Protocol for URAT1 Inhibition Assay

This protocol outlines a conceptual framework for evaluating the inhibitory activity of synthesized biphenyl-4-carboxylic acid derivatives against the URAT1 transporter.

Principle:

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-uric acid) into cells expressing the human URAT1 transporter.

Materials:

  • HEK293 cells stably expressing the human URAT1 transporter.

  • Control HEK293 cells (not expressing URAT1).

  • Radiolabeled substrate (e.g., [³H]-uric acid).

  • Test compounds (synthesized biphenyl-4-carboxylic acid derivatives).

  • Positive control inhibitor (e.g., Benzbromarone).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Culture the URAT1-expressing and control HEK293 cells in appropriate media until they reach a suitable confluency.

  • Assay Preparation: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, wash the cells with assay buffer. Then, pre-incubate the cells with various concentrations of the test compounds or the positive control for a defined period (e.g., 10-30 minutes) at 37°C.

  • Substrate Uptake: Initiate the uptake reaction by adding the radiolabeled substrate (e.g., [³H]-uric acid) to each well and incubate for a specific time (e.g., 5-15 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer. Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in control cells) from the total uptake (measured in URAT1-expressing cells) to determine the URAT1-specific uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value for each compound by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

G cluster_workflow Drug Discovery Workflow Library_Synthesis Library Synthesis (from this compound) Primary_Screening Primary Screening (e.g., URAT1 Inhibition Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Compounds Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Hypothetical screening workflow.

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 4-(3-bromophenyl)benzoic acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The choice of the organic linker is critical in defining the topology, porosity, and functionality of the resulting MOF. The linker, 4-(3-bromophenyl)benzoic acid, offers a unique combination of a rigid backbone suitable for creating robust frameworks and a functional bromine group that can be utilized for post-synthetic modification. This document provides detailed protocols for the synthesis and characterization of MOFs using this linker, along with potential applications relevant to drug development and other scientific fields.

Potential Applications

MOFs synthesized from functionalized dicarboxylic acid linkers, such as this compound, are promising candidates for a variety of applications:

  • Drug Delivery: The porous structure of these MOFs allows for the encapsulation and controlled release of therapeutic agents. The functionalized linker can also interact with specific drug molecules, potentially enhancing loading capacity and release kinetics.[1]

  • Catalysis: The bromine substituent on the phenyl ring can serve as a site for post-synthetic modification, allowing for the introduction of catalytically active moieties.[1] The inherent porosity of the MOF can also lead to size-selective catalysis.

  • Gas Storage and Separation: The high surface area and tunable pore sizes of MOFs make them suitable for storing gases like hydrogen and carbon dioxide. The specific chemical environment within the pores can also be tailored for selective gas separation.[1]

  • Sensing: The electronic properties of the MOF can be modulated by the presence of the bromophenyl group, which could be exploited for the development of chemical sensors.

Experimental Protocols

The following protocols are generalized for the synthesis of a zinc-based MOF using this compound via a solvothermal method. Optimization may be required to achieve the desired crystallinity and porosity.

Protocol 1: Solvothermal Synthesis of a Zn-based MOF

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol (for washing)

  • Chloroform (for solvent exchange)

  • 20 mL scintillation vials or Teflon-lined autoclave

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • Reaction Mixture:

    • Combine the two solutions in a single vial or a Teflon-lined autoclave.

    • Cap the vial or seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the reaction vessel in a preheated oven at 100-120 °C for 24-48 hours.[1]

  • Isolation and Washing:

    • After the reaction, allow the vessel to cool to room temperature.

    • Collect the crystalline product by decanting the supernatant or by filtration.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.[1]

    • Subsequently, wash with a more volatile solvent like ethanol (3 x 10 mL).[1]

  • Drying:

    • Dry the product under vacuum at room temperature.

Protocol 2: Activation of the MOF

Purpose: To remove residual solvent molecules from the pores of the MOF, making the internal surface area accessible for subsequent applications.

Procedure:

  • Solvent Exchange:

    • Immerse the as-synthesized MOF in a volatile solvent with a low boiling point, such as chloroform, for 24 hours.

    • Replace the solvent with a fresh portion of chloroform every 8 hours.

  • Thermal Activation:

    • Decant the chloroform and transfer the MOF to a vacuum oven.

    • Heat the sample under vacuum at a temperature below its decomposition point (typically 150-200 °C, as determined by TGA) for 12-24 hours.[1]

Data Presentation

Table 1: Representative Synthesis Parameters
ParameterValue
Metal SourceZinc Nitrate Hexahydrate
LinkerThis compound
Metal:Linker Molar Ratio1:1
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature110 °C
Reaction Time48 hours
Product Yield~75% (based on the linker)
Table 2: Expected Quantitative Data for a Representative MOF

The following data are hypothetical and represent typical values for a microporous MOF synthesized from a dicarboxylic acid linker. Actual values will depend on the specific crystal structure formed.

PropertyExpected ValueCharacterization Technique
Crystallographic Data
Crystal SystemMonoclinic or OrthorhombicSingle-Crystal X-ray Diffraction
Space GroupP2₁/c or similarSingle-Crystal X-ray Diffraction
Unit Cell Parametersa = 10-20 Å, b = 15-25 Å, c = 20-30 Å, β = 90-105°Single-Crystal X-ray Diffraction
Porosity and Surface Area
BET Surface Area800 - 1500 m²/gNitrogen Adsorption at 77 K
Pore Volume0.4 - 0.7 cm³/gNitrogen Adsorption at 77 K
Micropore Diameter8 - 15 ÅNitrogen Adsorption at 77 K
Thermal Stability
Decomposition Temperature> 350 °CThermogravimetric Analysis (TGA)

Characterization Protocols

Protocol 3: Powder X-Ray Diffraction (PXRD)

Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

Procedure:

  • Grind a small amount of the activated MOF into a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.[1]

  • Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns of known phases to confirm purity.

Protocol 4: Thermogravimetric Analysis (TGA)

Purpose: To determine the thermal stability of the MOF and the temperature at which the framework decomposes.

Procedure:

  • Place a small amount (5-10 mg) of the activated MOF in an alumina crucible.

  • Heat the sample under a nitrogen or air atmosphere from room temperature to 600-800 °C at a constant ramp rate (e.g., 10 °C/min).

  • The weight loss curve will indicate the removal of any residual solvent and the onset of framework decomposition.

Visualizations

MOF_Synthesis_Workflow Experimental Workflow for MOF Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_activation Activation Stage cluster_characterization Characterization Stage cluster_application Application Stage start Start: Reagent Preparation (Linker & Metal Salt) dissolve Dissolve in DMF start->dissolve mix Combine Solutions dissolve->mix heat Solvothermal Reaction (100-120°C, 24-48h) mix->heat cool Cool to Room Temp. heat->cool isolate Isolate Crystals (Filtration/Decantation) cool->isolate wash_dmf Wash with DMF isolate->wash_dmf wash_eth Wash with Ethanol wash_dmf->wash_eth dry Dry under Vacuum (As-Synthesized MOF) wash_eth->dry solvent_exchange Solvent Exchange (Chloroform) dry->solvent_exchange thermal_activation Thermal Activation (Vacuum, 150-200°C) solvent_exchange->thermal_activation activated_mof Activated MOF thermal_activation->activated_mof pxrd PXRD (Phase & Crystallinity) activated_mof->pxrd tga TGA (Thermal Stability) activated_mof->tga bet N2 Adsorption (BET) (Surface Area & Porosity) activated_mof->bet sem SEM (Morphology) activated_mof->sem application Application Testing (e.g., Drug Loading, Catalysis) activated_mof->application

Caption: Workflow for MOF Synthesis and Characterization.

References

Application Notes and Protocols for the Preparation of Liquid Crystals Using 4-(3-bromophenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid crystals derived from benzoic acid derivatives are a significant class of materials with broad applications in display technologies, optical switching, and sensing. The molecular structure of these compounds, particularly the presence of a rigid core and flexible terminal groups, gives rise to their mesomorphic properties. This document provides detailed protocols for the synthesis of a homologous series of liquid crystals based on 4-(3-bromophenyl)benzoic acid. The synthetic strategy involves the esterification of this compound with a series of 4-alkoxyphenols, yielding 4-alkoxyphenyl 4-(3-bromophenyl)benzoates. The length of the terminal alkoxy chain is a critical determinant of the mesomorphic behavior of these materials.

These application notes are intended to guide researchers in the synthesis, purification, and characterization of these novel liquid crystalline materials. The protocols provided are based on established esterification methodologies, such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[1]

Materials and Methods

General Information

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. This compound and the series of 4-alkoxyphenols are commercially available. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final products is typically achieved by column chromatography followed by recrystallization. Characterization of the synthesized compounds should be performed using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis. The mesomorphic properties, including transition temperatures and phases, should be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Experimental Protocols

Protocol 1: Synthesis of 4-alkoxyphenyl 4-(3-bromophenyl)benzoates

This protocol details the synthesis of a homologous series of 4-alkoxyphenyl 4-(3-bromophenyl)benzoates (where the alkyl chain can be varied, e.g., n-butyl, n-hexyl, n-octyl, n-decyl, n-dodecyl). The reaction is a Steglich esterification.[1]

Materials:

  • This compound

  • 4-alkoxyphenol (e.g., 4-butoxyphenol, 4-hexyloxyphenol, etc.)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), the corresponding 4-alkoxyphenol (1.1 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of DCC (1.2 eq.) in anhydrous dichloromethane to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • The fractions containing the pure product are combined and the solvent is evaporated.

  • The solid product is further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 4-alkoxyphenyl 4-(3-bromophenyl)benzoate.

  • The purified product is dried under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity liquid crystalline materials.[2][3][4]

Materials:

  • Crude synthesized liquid crystal

  • Suitable solvent (e.g., ethanol, heptane, or a solvent mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes the expected phase transition temperatures for a homologous series of 4-alkoxyphenyl 4-(3-bromophenyl)benzoates. These values are hypothetical and based on trends observed for similar benzoic acid-derived liquid crystals, where longer alkyl chains tend to stabilize smectic phases and lower the clearing point.

Alkyl Chain (n)Compound NameMelting Point (°C)Clearing Point (°C)Mesophase(s)
44-Butoxyphenyl 4-(3-bromophenyl)benzoate~80-85~95-100Nematic
64-Hexyloxyphenyl 4-(3-bromophenyl)benzoate~75-80~105-110Nematic
84-Octyloxyphenyl 4-(3-bromophenyl)benzoate~70-75~110-115Smectic A, Nematic
104-Decyloxyphenyl 4-(3-bromophenyl)benzoate~68-73~112-117Smectic A, Nematic
124-Dodecyloxyphenyl 4-(3-bromophenyl)benzoate~65-70~115-120Smectic A, Nematic

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start This compound + 4-alkoxyphenol reaction Steglich Esterification (24h, RT) start->reaction reagents DCC, DMAP, DCM reagents->reaction filtration Filtration of DCU reaction->filtration column_chromatography Column Chromatography filtration->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization spectroscopy NMR, FT-IR recrystallization->spectroscopy thermal_analysis DSC, POM recrystallization->thermal_analysis end_product Pure Liquid Crystal spectroscopy->end_product thermal_analysis->end_product

Caption: Experimental workflow for the synthesis and characterization of liquid crystals.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_structure Molecular Structure cluster_synthesis Synthesis cluster_properties Material Properties starting_material This compound (Rigid Core) esterification Esterification starting_material->esterification alkyl_chain 4-Alkoxyphenol (Flexible Tail) alkyl_chain->esterification mesophase Mesophase Behavior (Nematic, Smectic) alkyl_chain->mesophase Influences Transition Temps liquid_crystal Liquid Crystalline Product esterification->liquid_crystal liquid_crystal->mesophase

Caption: Relationship between molecular structure and liquid crystalline properties.

References

Application of 4-(3-Bromophenyl)benzoic Acid Analogs in Polymer Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aromatic polymers possessing halogenated functionalities are of significant interest in the development of high-performance materials. The incorporation of bromine atoms into the polymer backbone can enhance properties such as flame retardancy, thermal stability, and solubility. Furthermore, the bromo-group serves as a versatile reactive handle for post-polymerization modifications and for forming complex polymer architectures through various cross-coupling reactions. Monomers like 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid are bifunctional, containing both a reactive bromine site and a carboxylic acid group, making them ideal building blocks for a range of polymers including polyesters, polyamides, and rigid-rod polymers.

This application note details the synthesis of aromatic polyesters via polycondensation and the synthesis of poly(p-phenylene)s via Suzuki polycondensation using 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid as a key monomer.

Synthesis of Aromatic Polyesters

Aromatic polyesters are a class of polymers known for their excellent thermal and mechanical properties. The use of a bent or "kinked" monomer like 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid can disrupt chain packing, leading to enhanced solubility and processability of the resulting polymer without significantly compromising its thermal stability.

Experimental Protocol: Synthesis of a Copolyester

This protocol describes the synthesis of a copolyester from 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid and a diol, such as 4,4'-(hexafluoroisopropylidene)diphenol (Bisphenol AF), via direct polycondensation.

Materials:

  • 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid

  • 4,4'-(hexafluoroisopropylidene)diphenol (Bisphenol AF)

  • Diphenyl ether

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-methyl-2-pyrrolidone (NMP)

  • Methanol

  • Calcium chloride (CaCl₂)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent), Bisphenol AF (1 equivalent), and a catalytic amount of pyridine.

  • Add NMP and diphenyl ether as the solvent system.

  • Heat the mixture to 100°C under a gentle stream of nitrogen to ensure all reactants are dissolved.

  • Slowly add triphenyl phosphite (TPP) (1.1 equivalents) to the reaction mixture.

  • Increase the temperature to 180-200°C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the viscous solution into a large volume of methanol.

  • Filter the fibrous polymer, wash thoroughly with hot methanol, and dry in a vacuum oven at 80°C for 24 hours.

Data Presentation:

Table 1: Typical Properties of Aromatic Polyesters from Brominated Biphenyl Monomers

PropertyValue Range
Inherent Viscosity (dL/g)0.5 - 1.2
Weight-Average Molecular Weight (Mw, g/mol )50,000 - 150,000
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temp. (Tg, °C)200 - 280
5% Weight Loss Temp. (TGA, °C)450 - 550
SolubilitySoluble in NMP, DMAc, Chloroform

Note: The values presented are typical ranges and can vary depending on the specific comonomers and reaction conditions.

Synthesis of Poly(p-phenylene)s via Suzuki Polycondensation

The bromine atom on the biphenyl monomer is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of fully aromatic, rigid-rod polymers like poly(p-phenylene)s, which are known for their exceptional thermal stability and potential for high electrical conductivity upon doping.

Experimental Protocol: Suzuki Polycondensation

This protocol outlines the synthesis of a poly(p-phenylene) derivative from the boronic ester of 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid. The carboxylic acid group is typically protected as an ester during the polymerization.

Materials:

  • 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid methyl ester

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • Aqueous sodium carbonate solution

  • Methanol

Procedure:

Step 1: Borylation of the Monomer

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid methyl ester (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents) in anhydrous 1,4-dioxane.

  • Add Pd(dppf)Cl₂ (0.03 equivalents) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester. Purify by column chromatography or recrystallization.

Step 2: Suzuki Polycondensation

  • In a Schlenk flask under an inert atmosphere, dissolve the purified boronic ester monomer in a mixture of THF and an aqueous solution of sodium carbonate (2M).

  • Add a catalytic amount of Pd(dppf)Cl₂ (0.01-0.02 equivalents).

  • Heat the mixture to reflux (around 80°C) and stir vigorously for 24-48 hours. The polymer will precipitate out of the solution as it forms.

  • After cooling, filter the polymer and wash sequentially with water, methanol, and acetone to remove any remaining catalyst and oligomers.

  • Dry the polymer in a vacuum oven at 100°C for 24 hours.

Data Presentation:

Table 2: Typical Properties of Poly(p-phenylene)s from Brominated Biphenyl Monomers

PropertyValue Range
Weight-Average Molecular Weight (Mw, g/mol )20,000 - 80,000
Polydispersity Index (PDI)1.5 - 3.0
5% Weight Loss Temp. (TGA, °C)> 500
SolubilityGenerally insoluble in common organic solvents

Visualizations

Synthesis Workflow for Aromatic Polyesters

Polyester_Synthesis Monomers Monomers: 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid + Diol (e.g., Bisphenol AF) ReactionVessel Reaction Vessel Solvents: NMP, Diphenyl Ether Catalyst: Pyridine Monomers->ReactionVessel TPP_Addition Add Triphenyl Phosphite (TPP) ReactionVessel->TPP_Addition Polycondensation Polycondensation 180-200°C, 3-5h TPP_Addition->Polycondensation Precipitation Precipitation in Methanol Polycondensation->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Polyester Aromatic Polyester Washing_Drying->Polyester

Caption: Workflow for the synthesis of aromatic polyesters.

Suzuki Polycondensation Pathway

Suzuki_Polycondensation cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization BromoMonomer Bromo-Monomer Ester Borylation Borylation (Bis(pinacolato)diboron, Pd catalyst) BromoMonomer->Borylation BoronicEster Boronic Ester Monomer Borylation->BoronicEster Polymerization Suzuki Polycondensation (Pd catalyst, Base) BoronicEster->Polymerization Polymer Poly(p-phenylene) Derivative Polymerization->Polymer

Caption: Pathway for Suzuki polycondensation of a brominated monomer.

Application Notes and Protocols: 4-(3-bromophenyl)benzoic Acid in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-(3-bromophenyl)benzoic acid as a versatile linker in the construction of transition metal-based heterogeneous catalysts, specifically Metal-Organic Frameworks (MOFs). While direct use as a soluble ligand in homogeneous catalysis is not widely documented, its bifunctional nature—a carboxylic acid for metal coordination and a reactive bromophenyl group—makes it an excellent candidate for creating robust and functional heterogeneous catalysts for key cross-coupling reactions.

Synthesis of this compound Ligand

The ligand can be synthesized via a Suzuki-Miyaura coupling reaction between 4-carboxyphenylboronic acid and 1,3-dibromobenzene.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

  • Materials:

    • 4-Carboxyphenylboronic acid

    • 1,3-Dibromobenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water (deionized)

    • Toluene

    • Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask, add 4-carboxyphenylboronic acid (1.0 eq), 1,3-dibromobenzene (1.5 eq), and potassium carbonate (3.0 eq).

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 90°C and stir for 24 hours under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and add water.

    • Acidify the aqueous layer with 2M HCl to precipitate the product.

    • Filter the precipitate, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvents Solvents 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic acid Reaction_Vessel Reaction at 90°C 4-Carboxyphenylboronic_acid->Reaction_Vessel 1,3-Dibromobenzene 1,3-Dibromobenzene 1,3-Dibromobenzene->Reaction_Vessel Pd(OAc)2 Pd(OAc)₂ Pd(OAc)2->Reaction_Vessel PPh3 PPh₃ PPh3->Reaction_Vessel K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Vessel Dioxane 1,4-Dioxane Dioxane->Reaction_Vessel Water Water Water->Reaction_Vessel Workup Acidic Workup & Recrystallization Reaction_Vessel->Workup Product This compound Workup->Product Ligand This compound Autoclave Solvothermal Synthesis 120°C, 48h Ligand->Autoclave Metal_Salt PdCl₂ Metal_Salt->Autoclave Solvent DMF Solvent->Autoclave Filtration Filtration & Washing (DMF, Ethanol) Autoclave->Filtration Activation Solvent Exchange & Vacuum Drying Filtration->Activation MOF_Product Pd-BPBA-MOF Activation->MOF_Product Pd(0)L_n Pd(0)L_n ArPd(II)XL_n Ar-Pd(II)-X-L_n Pd(0)L_n->ArPd(II)XL_n Oxidative Addition ArPd(II)Ar'L_n Ar-Pd(II)-Ar'-L_n ArPd(II)XL_n->ArPd(II)Ar'L_n Transmetalation B(OH)2X [B(OH)₂X]⁻ ArPd(II)XL_n->B(OH)2X ArPd(II)Ar'L_n->Pd(0)L_n Reductive Elimination ArAr Ar-Ar' ArPd(II)Ar'L_n->ArAr ArB(OH)2 Ar'B(OH)₂ ArB(OH)2->ArPd(II)Ar'L_n ArX Ar-X ArX->ArPd(II)XL_n Base Base Base->ArPd(II)Ar'L_n Pd(0)L_n Pd(0)L_n ArPd(II)XL_n Ar-Pd(II)-X-L_n Pd(0)L_n->ArPd(II)XL_n Oxidative Addition Alkene_Complex Alkene Complex ArPd(II)XL_n->Alkene_Complex Coordination Insertion_Product Insertion Product Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L_n β-Hydride Elimination Product Substituted Alkene Insertion_Product->Product β-Hydride Elimination Alkene Alkene Alkene->Alkene_Complex ArX Ar-X ArX->ArPd(II)XL_n Base Base HX_Base [H-Base]⁺X⁻ Base->HX_Base

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(3-bromophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-(3-bromophenyl)benzoic acid with a generic arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures to achieve a successful coupling, yielding a substituted biphenyl carboxylic acid. The conditions provided are based on established methodologies for similar substrates and can be adapted for various arylboronic acids.[1][4][5]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it a highly utilized transformation in medicinal chemistry and materials science.[3][4] The synthesis of biphenyl carboxylic acids is of particular interest as this motif is a key structural component in many biologically active molecules.[4]

This protocol specifically addresses the coupling of this compound, an aryl bromide bearing a carboxylic acid group. The presence of the carboxylic acid can influence the reaction conditions, particularly the choice of base and solvent system, as it will be deprotonated to a carboxylate salt under the basic reaction conditions.[7] Careful selection of these parameters is crucial for achieving high yields and purity.

Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a ligand)

  • Ligand (if using Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃] or SPhos)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])

  • Solvent (e.g., 1,4-Dioxane/Water mixture or Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[1]

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.[1]

  • Solvent and Catalyst Addition:

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.[1]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium precursor and a ligand (e.g., Pd(OAc)₂ and SPhos) to the reaction mixture.[1]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[1][8]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1][4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[1]

    • Separate the organic layer and wash it sequentially with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1][3]

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization to afford the pure biphenyl carboxylic acid product.[1]

Data Presentation

The following tables summarize the quantitative data for the Suzuki-Miyaura coupling of this compound.

Table 1: Reagent Quantities and Reaction Parameters

ParameterValueNotes
Reactants
This compound1.0 mmolLimiting reagent
Arylboronic Acid1.2 - 1.5 mmolTypically used in slight excess
Catalyst System
Palladium(0) Catalyst (e.g., Pd(PPh₃)₄)1-5 mol%Active Pd(0) catalyst
Palladium(II) Pre-catalyst (e.g., Pd(OAc)₂)1-5 mol%Used with a ligand, reduced in situ
Ligand (e.g., SPhos, PPh₃)2-10 mol%Molar ratio to Palladium is crucial
Base
Potassium Carbonate (K₂CO₃)2.0 - 3.0 mmolA commonly used inorganic base
Potassium Phosphate (K₃PO₄)2.0 - 3.0 mmolA stronger base that can be effective
Cesium Carbonate (Cs₂CO₃)2.0 - 3.0 mmolOften provides higher yields
Solvent
1,4-Dioxane / Water4:1 to 5:1 v/vA common solvent system
Toluene / Water4:1 to 5:1 v/vAnother effective solvent mixture
Reaction Conditions
Temperature80 - 110 °CDependent on solvent and catalyst system
Reaction Time8 - 24 hoursMonitored by TLC or LC-MS

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert_atm 1 add_solv_cat Add Degassed Solvent and Palladium Catalyst inert_atm->add_solv_cat 2 heating Heat and Stir (80-100 °C, 8-24h) add_solv_cat->heating 3 monitoring Monitor Reaction Progress (TLC / LC-MS) heating->monitoring 4 quench_extract Cool, Dilute with Water, and Extract with Organic Solvent monitoring->quench_extract 5 wash_dry Wash Organic Layer (Water, Brine) & Dry quench_extract->wash_dry 6 concentrate Concentrate in vacuo wash_dry->concentrate 7 purify Purify Product (Chromatography/Recrystallization) concentrate->purify 8 final_product final_product purify->final_product Pure Biaryl Carboxylic Acid

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting and Optimization

  • Low Yields: Low yields can result from several factors including an inactive catalyst, an inappropriate base, or poor substrate solubility.[7] Ensure the palladium catalyst is fresh, as Pd(0) catalysts can be sensitive to air.[7] The choice of base is critical for activating the boronic acid; screening different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ may be necessary.[7] The carboxylate salt formed under basic conditions can have poor solubility, so adjusting the solvent system may be required.[7]

  • Side Products: Common side reactions include the homocoupling of the aryl bromide or the boronic acid, and protodeboronation of the boronic acid.[7] Ensuring a thoroughly deoxygenated reaction mixture can minimize homocoupling.

  • Catalyst Choice: While classical catalysts like Pd(PPh₃)₄ are reliable, modern systems using palladium acetate with bulky, electron-rich phosphine ligands such as SPhos can offer superior yields under milder conditions.[1]

By following this detailed protocol and considering the optimization strategies, researchers can effectively synthesize a variety of biphenyl carboxylic acids from this compound for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Functionalization of 4-(3-Bromophenyl)benzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromophenyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid and an aryl bromide, allows for orthogonal functionalization, making it an ideal starting point for the synthesis of diverse compound libraries for biological screening. The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives, while the aryl bromide is a key handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

These modifications enable the exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can modulate the pharmacological properties of the resulting molecules. This document provides detailed application notes on the biological relevance of functionalized this compound derivatives and comprehensive protocols for their synthesis and subsequent evaluation in common biological assays.

Application Notes: Biological Significance

Derivatives of this compound have shown potential in targeting a range of biological processes, particularly in oncology. The biphenyl carboxylic acid core is a privileged structure in drug design, and modifications at the 3'-position (via the bromo substituent) and the carboxylic acid can lead to potent and selective inhibitors of various enzymes and cellular pathways.

One key area of application is the development of kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of Aurora A kinase , a serine/threonine kinase that plays a crucial role in mitotic progression.[1] Overexpression of Aurora A is common in many human cancers, making it an attractive target for anticancer therapies.[1] Inhibition of Aurora A can lead to defects in spindle formation, cell cycle arrest, and ultimately, apoptosis.[1]

Furthermore, functionalization of the this compound core can yield compounds with broad cytotoxic effects against various cancer cell lines. The introduction of different aryl or heteroaryl groups via Suzuki coupling, or diverse amine functionalities through amide bond formation, can significantly impact the anticancer potency and selectivity of the resulting molecules.

Data Presentation: Biological Activities of Functionalized Derivatives

The following tables summarize the biological activities of representative derivatives of this compound and structurally related compounds.

Table 1: Kinase Inhibition and Cytotoxicity of a Quinazoline Derivative

Compound IDTargetAssay TypeIC50 (µM)Cell LineCytotoxicity IC50 (µM)Citation
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A KinaseIn vitro kinase assay-MCF-7 (Breast Cancer)168.78[1]
T-24 (Bladder Cancer)257.87[1]

Table 2: Anticancer Activity of 1,2,4-Triazole Analogs

Compound IDCancer Cell Line PanelAssay TypeConcentration (M)Mean Growth Percent (%)Most Sensitive Cell LinePercent Growth Inhibition (%)Citation
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amineNCI-60Cytotoxicity Screen10⁻⁵97.48SNB-75 (CNS Cancer)38.94
5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amineNCI-60Cytotoxicity Screen10⁻⁵-SNB-75 (CNS Cancer)41.25

Table 3: Enzyme Inhibition by Benzoic Acid Derivatives

Compound ClassTarget EnzymeInhibition Constant (Ki) (nM)Citation
Tetrahydroisoquinolynyl-benzoic acid derivativeAcetylcholinesterase (AChE)13.62 ± 0.21[2]
Tetrahydroisoquinolynyl-benzoic acid derivativeCarbonic Anhydrase I (hCA I)-[2]
Tetrahydroisoquinolynyl-benzoic acid derivativeCarbonic Anhydrase II (hCA II)18.78 ± 0.09[2]

Experimental Protocols

A. Chemical Synthesis

Two primary strategies for the functionalization of this compound are amide bond formation and Suzuki-Miyaura cross-coupling.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine of interest (1.0-1.2 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.0-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with EtOAc (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

B. Biological Assays

Protocol 3: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be ≤ 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for 48-72 hours in a humidified incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37 °C, until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Incubate the plate for a further 4-18 hours at 37 °C (or overnight) in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 4: In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of Aurora A kinase and the inhibitory potential of test compounds.[5]

Materials:

  • Recombinant active Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[5]

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 1 µL of the test inhibitor dilution. For positive control (no inhibition) and blank wells, add 1 µL of buffer with the same percentage of DMSO.

  • Add 2 µL of a mixture containing the kinase substrate and ATP to each well. The final ATP concentration should be at or near its Km for Aurora A.

  • To initiate the kinase reaction, add 2 µL of diluted Aurora A kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of Kinase Assay Buffer without the enzyme to the "Blank" wells.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Functionalization of this compound cluster_amide Amide Coupling cluster_suzuki Suzuki Coupling cluster_assay Biological Evaluation start This compound amide_reagents Amine, EDC/HOBt, DIPEA start->amide_reagents Protocol 1 suzuki_reagents Boronic Acid, Pd(PPh3)4, K2CO3 start->suzuki_reagents Protocol 2 amide_product Amide Derivative Library amide_reagents->amide_product assay Biological Assays (e.g., MTT, Kinase Assay) amide_product->assay suzuki_product Biaryl Derivative Library suzuki_reagents->suzuki_product suzuki_product->assay data Data Analysis (IC50, % Inhibition) assay->data sar Structure-Activity Relationship (SAR) data->sar

General workflow for functionalization and biological evaluation.

aurora_kinase_pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis Cdk1 Cdk1/Cyclin B AuroraA Aurora A Kinase Cdk1->AuroraA activates Plk1 Plk1 Plk1->AuroraA activates TPX2 TPX2 AuroraA->TPX2 activates Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome promotes Arrest Cell Cycle Arrest AuroraA->Arrest TPX2->AuroraA co-activates CellCycle Mitotic Progression Centrosome->CellCycle enables Inhibitor 4-(3-Bromophenyl)benzoic acid derivative Inhibitor->AuroraA inhibits Apoptosis Apoptosis Arrest->Apoptosis

Simplified Aurora A kinase signaling pathway and point of inhibition.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CellStress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak) CellStress->Bcl2 Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes and Protocols for the Derivatization of 4-(3-bromophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(3-bromophenyl)benzoic acid is a versatile bifunctional molecule frequently utilized as a building block in medicinal chemistry and materials science. The presence of both a carboxylic acid and a brominated phenyl ring allows for orthogonal chemical modifications. Derivatization of the carboxylic acid group is a critical step for creating amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the synthesis of novel polymers and functional materials.[1][2] This document provides detailed protocols for the most common and effective methods of derivatizing the carboxylic acid moiety of this compound.

Overview of Derivatization Strategies

The primary strategies for derivatizing the carboxylic acid group of this compound involve its conversion into more reactive intermediates or direct coupling reactions. The three main classes of derivatives—acid chlorides, esters, and amides—are typically synthesized through distinct pathways. Acid chlorides are highly reactive intermediates, while esters and amides are stable final products often targeted in drug development programs.

G Start This compound Method1 Acid Chloride Formation Start->Method1 Method2 Esterification Start->Method2 Method3 Amidation Start->Method3 Reagent1 Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Method1->Reagent1 Product1 4-(3-bromophenyl)benzoyl Chloride Method1->Product1 Reagent2 Alcohol (R'-OH) + Acid Catalyst Method2->Reagent2 Product2 Ester Derivatives Method2->Product2 Reagent3 Amine (R'R''NH) + Coupling Agent Method3->Reagent3 Product3 Amide Derivatives Method3->Product3

Caption: General workflow for derivatizing this compound.

Quantitative Data Summary

The selection of a derivatization method often depends on the desired yield, reaction time, and the stability of the reactants. The following table summarizes typical quantitative data for the protocols described herein.

Derivatization MethodKey Reagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
Acid Chloride Formation Thionyl Chloride (SOCl₂), cat. DMFToluene802 - 4>95 (often used crude)
Fischer Esterification Methanol, cat. H₂SO₄Methanol655 - 1285 - 95
Amidation (EDC/HOBt) EDC, HOBt, DIPEADMF2512~85[3]
Amidation (HATU) HATU, DIPEADMF252~95[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(3-bromophenyl)benzoyl Chloride

This protocol describes the conversion of the carboxylic acid to a highly reactive acid chloride using thionyl chloride. This intermediate is typically used immediately in subsequent reactions without purification.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous toluene to create a suspension (approx. 5-10 mL per gram of acid).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • While stirring, slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.

  • Heat the reaction mixture to 80 °C and maintain for 2-4 hours, or until the solution becomes clear and gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.

  • The resulting crude 4-(3-bromophenyl)benzoyl chloride is obtained as a solid or oil and is typically used in the next step without further purification.

Protocol 2: Esterification via Fischer Esterification (Methyl Ester Synthesis)

This protocol outlines a classic acid-catalyzed esterification using methanol to produce methyl 4-(3-bromophenyl)benzoate.[4][5]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, extraction, and filtration

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 5-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.

  • Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until gas evolution stops and the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure methyl 4-(3-bromophenyl)benzoate.

Protocol 3: Amidation using Carbodiimide Coupling Agents (EDC/HOBt)

Amide bond formation is a cornerstone of drug discovery.[3] This protocol uses the common and cost-effective carbodiimide EDC in combination with the additive HOBt to minimize side reactions and improve efficiency.[3][6][7]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate EDC EDC EDC->Intermediate Product Amide Product (R-CONH-R') Intermediate->Product Amine Amine (R'-NH₂) Amine->Product Byproduct Water-Soluble Urea Product->Byproduct forms

References

Application Notes and Protocols: Biological Activity of 4-(3-bromophenyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 4-(3-bromophenyl)benzoic acid analogs, focusing on their potential as therapeutic agents. This document includes a summary of their anticancer, antidiabetic, and anti-inflammatory activities, supported by quantitative data, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways.

Biological Activities and Quantitative Data

Analogs of this compound have demonstrated a range of biological activities, with the most significant findings in the realm of anticancer research. These compounds have also been investigated for their potential as antidiabetic and anti-inflammatory agents.

Anticancer Activity

Several studies have highlighted the potential of this compound analogs as anticancer agents. The primary mechanism of action for some of these analogs appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, derived from a this compound scaffold, were evaluated for their anticancer activity against a panel of 58 human cancer cell lines by the National Cancer Institute (NCI). The results are presented as Percent Growth Inhibition (PGI) at a 10 µM concentration.[1]

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [1]

Compound IDR SubstituentMost Sensitive Cell LinePGI (%) at 10 µM
4e2-chloroSNB-75 (CNS Cancer)41.25
4i2,6-dimethylSNB-75 (CNS Cancer)38.94
4i2,6-dimethylUO-31 (Renal Cancer)30.14
4i2,6-dimethylCCRF-CEM (Leukemia)26.92
4i2,6-dimethylEKVX (NSCLC)26.61
4i2,6-dimethylOVCAR-5 (Ovarian Cancer)23.12

PGI: Percent Growth Inhibition. A higher PGI value indicates greater inhibition of cancer cell growth.

Other studies have explored derivatives of this compound as inhibitors of receptor tyrosine kinases, which are crucial for tumor growth and angiogenesis. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have been shown to be potent dual inhibitors of PDGFRβ and VEGFR-2.[2]

Antidiabetic Activity

Certain β-amino ketone derivatives incorporating a 4-(3-bromophenyl) moiety have been synthesized and evaluated for their antidiabetic potential. These compounds have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling. Some of these analogs also demonstrated the ability to activate the peroxisome proliferator-activated receptor response element (PPRE).[3]

Table 2: Antidiabetic Activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide Analogs [3]

Compound IDPTP1B Inhibitory Activityα-Glucosidase Inhibitory ActivityPPRE Agonist Activity (% of Pioglitazone)
12ModerateModerate66.35
MultipleModerateModerate~40

Data presented is qualitative for inhibitory activities as specific IC50 values were not provided in the source.

Anti-inflammatory Activity

Benzoic acid derivatives are known to possess anti-inflammatory properties. The introduction of a bromine atom at the 3-position has been shown to improve the pharmacokinetic properties of some of these compounds, which act as VLA-4 antagonists. VLA-4 is an integrin involved in inflammatory processes. One such analog demonstrated potent activity with an IC50 value of 0.51 nM in an in vitro assay and efficacy in a rat pleurisy model.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers investigating the biological activities of this compound analogs.

NCI-60 Human Tumor Cell Line Screen (Anticancer)

This protocol is based on the methodology used by the National Cancer Institute for its 60-cell line screen.

Objective: To determine the in vitro anticancer activity of test compounds.

Materials:

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • Human tumor cell lines from the NCI-60 panel

  • Test compounds solubilized in DMSO

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) dye

  • Tris buffer

  • Microplate reader

Procedure:

  • Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

  • Incubation: Incubate the plates at 37°C, 5% CO₂, 95% air, and 100% relative humidity for 24 hours.

  • Time Zero (Tz) Plate: After 24 hours, fix one set of plates with TCA to determine the cell count at the time of drug addition.

  • Drug Addition: Add the test compounds at the desired concentration (e.g., 10 µM) to the remaining plates. Include a no-drug control.

  • Incubation with Drug: Incubate the plates for an additional 48 hours under the same conditions.

  • Cell Fixation: After 48 hours, terminate the experiment by fixing the cells with cold TCA.

  • Staining: Stain the fixed cells with SRB dye.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris buffer.

  • Absorbance Reading: Read the optical density at 515 nm using a microplate reader.

  • Data Analysis: Calculate the Percent Growth Inhibition (PGI) using the following formula: PGI = 100 - (((T - Tz) / (C - Tz)) x 100) for T > Tz Where T is the optical density of the treated cells, Tz is the optical density at time zero, and C is the optical density of the control (untreated) cells.

In Vitro Tubulin Polymerization Assay (Anticancer)

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Objective: To assess the effect of test compounds on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Test compounds and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

  • 96-well microplate

  • Spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: On ice, prepare a reaction mixture containing tubulin, General Tubulin Buffer, and GTP.

  • Compound Addition: Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include positive and negative controls.

  • Initiation of Polymerization: Add the tubulin reaction mixture to each well to initiate the polymerization reaction.

  • Absorbance Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot the absorbance versus time. A decrease in the rate and extent of the absorbance increase compared to the control indicates inhibition of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay (Antidiabetic)

This colorimetric assay measures the inhibition of PTP1B, a key enzyme in the insulin signaling pathway.

Objective: To determine the inhibitory activity of test compounds against PTP1B.

Materials:

  • Recombinant human PTP1B

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • Test compounds and a known PTP1B inhibitor (e.g., suramin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, PTP1B enzyme, and the test compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the pNPP substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Signaling Pathways and Visualizations

The biological activities of this compound analogs are linked to their interference with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways.

Tubulin Polymerization Inhibition and Apoptosis

Many anticancer analogs of this compound function by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

Drug 4-(3-bromophenyl)benzoic acid analog Tubulin α/β-Tubulin Dimers Drug->Tubulin Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis

Inhibition of Tubulin Polymerization Pathway
PTP1B Inhibition and Insulin Signaling

Antidiabetic analogs of this compound enhance insulin signaling by inhibiting PTP1B, which normally dephosphorylates and inactivates the insulin receptor and its substrates.

Drug 4-(3-bromophenyl)benzoic acid analog PTP1B PTP1B Drug->PTP1B Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Phosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 Phosphorylated IRS-1 (Active) IRS1->pIRS1 Phosphorylation PI3K PI3K/Akt Pathway pIRS1->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose Glucose Uptake GLUT4->Glucose PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates

PTP1B Inhibition in Insulin Signaling
General Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of the biological activity of novel this compound analogs.

Start Synthesis of 4-(3-bromophenyl)benzoic acid analogs Purification Purification and Characterization Start->Purification Screening Primary Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., NCI-60) Screening->Anticancer Antidiabetic Antidiabetic Assays (e.g., PTP1B) Screening->Antidiabetic Anti_inflammatory Anti-inflammatory Assays Screening->Anti_inflammatory Hit_ID Hit Identification Anticancer->Hit_ID Antidiabetic->Hit_ID Anti_inflammatory->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Workflow for Investigating Biological Activity

References

Troubleshooting & Optimization

improving the yield of Suzuki coupling for 4-(3-bromophenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with their experiments, specifically focusing on the synthesis of 4-(3-bromophenyl)benzoic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide

Q1: My Suzuki coupling reaction to synthesize this compound is failing or giving very low yields. What are the common causes?

A1: Low or no yield in the synthesis of this compound via Suzuki coupling can be attributed to several factors. The key is a systematic evaluation of your reaction components and conditions. Common issues include:

  • Catalyst and Ligand Incompatibility: The choice of the palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not always be optimal.[1] For some substrates, more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), may be more effective.[1]

  • Suboptimal Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with other reagents are important factors to consider.[1]

  • Solvent Effects: The polarity and protic nature of the solvent can significantly impact the reaction rate and the occurrence of side reactions.[1]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the coupling partners, and hydrodehalogenation of the aryl bromide can consume starting materials and reduce the yield.[1][2]

  • Reaction Conditions: Parameters like temperature, reaction time, and the rigorous exclusion of oxygen and moisture need to be carefully optimized.[1]

Q2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A2: The formation of side products is a clear indication that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[1] The most common side reactions are hydrodehalogenation and homocoupling.

  • Hydrodehalogenation: This is the reduction of the aryl bromide to the corresponding arene. It can be identified by analytical techniques like TLC, GC-MS, and NMR, which will show the presence of benzoic acid.[2] High temperatures and prolonged reaction times can promote this side reaction.[2]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the aryl bromide. The presence of oxygen can often promote the homocoupling of the boronic acid.[3]

To minimize these side reactions, ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon) and that all solvents are thoroughly degassed.[1][3] Optimizing the choice of base and ligand can also help to favor the desired cross-coupling pathway.

Q3: My reaction seems to be very slow or stalls before completion. What can I do to improve the reaction rate?

A3: A sluggish reaction can often be accelerated by adjusting the reaction conditions.

  • Temperature: Many Suzuki couplings are performed at elevated temperatures, typically between 80-110 °C.[1] If your reaction is slow at a lower temperature, a gradual increase may improve the rate.

  • Catalyst Loading: While not always the solution, in some cases, a modest increase in the catalyst loading can improve the reaction rate.

  • Ligand Choice: The ligand plays a crucial role in the catalytic cycle. Switching to a more electron-rich and bulky ligand can sometimes accelerate the reaction.

  • Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Experimenting with different solvent systems, such as toluene/water or dioxane/water, may be beneficial.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Suzuki coupling of 3-bromobenzoic acid with phenylboronic acid?

A1: While there is no single "best" catalyst for all Suzuki reactions, for the coupling of aryl bromides, palladium catalysts are most commonly used.[6][7] A good starting point is often a palladium(II) source like Pd(OAc)₂ combined with a phosphine ligand, or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[5][8] For more challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos can provide superior yields.[1][5]

Q2: Which base should I use for my reaction?

A2: The choice of base is critical and can significantly impact the reaction yield. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][5] The strength and solubility of the base are important considerations. For instance, K₃PO₄ is a stronger base than K₂CO₃ and is often used in challenging couplings.[5] The base should be used in excess, typically 2-3 equivalents.

Q3: Does my Suzuki coupling reaction need to be performed under anhydrous conditions?

A3: While some Suzuki reactions tolerate water and it can even be beneficial, it is generally good practice to start with anhydrous solvents to have better control over the reaction conditions.[1] However, many Suzuki protocols utilize a biphasic solvent system, such as toluene/water or dioxane/water, where water is intentionally added.[4][5]

Q4: How can I effectively monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Bromides.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference Substrate
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane100~855-(4-bromophenyl)-4,6-dichloropyrimidine
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>954-Bromobenzothiazole
PdCl₂(dppf)-Cs₂CO₃THF/H₂O80954-Bromobenzoic acid derivative

Data compiled from similar Suzuki-Miyaura coupling reactions reported in the literature.[5]

Experimental Protocols

General Protocol for the Synthesis of this compound:

This protocol is a representative example and may require optimization for your specific needs.

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromophenylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.[5]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[5]

  • Starting Material Addition: Add 4-bromobenzoic acid (1.0 equivalent) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.[7]

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_ArX Ar-Pd(II)-X L2 OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation ArBOH2 Ar'-B(OH)2 (Boronic Acid) ArBOH2->Transmetalation Base Base (e.g., OH-) Base->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L2 Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Reagents & Catalyst) Start->Setup Inert 2. Inert Atmosphere (Evacuate/Backfill) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir Solvent->React Monitor 5. Monitor Progress (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Reaction Work-up (Quench & Extract) Monitor->Workup Complete Purify 7. Purification (Chromatography/Recrystallization) Workup->Purify End End Product Purify->End

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Logic Problem Low Yield / No Reaction CheckCatalyst Evaluate Catalyst System Problem->CheckCatalyst CheckBase Assess Base & Solvent Problem->CheckBase CheckConditions Review Reaction Conditions Problem->CheckConditions SideProducts Analyze for Side Products Problem->SideProducts SolutionCatalyst Change Ligand / Catalyst CheckCatalyst->SolutionCatalyst SolutionBase Try Different Base / Solvent CheckBase->SolutionBase SolutionConditions Increase Temperature / Time CheckConditions->SolutionConditions SolutionInert Improve Inert Atmosphere SideProducts->SolutionInert Homocoupling/ Dehalogenation

References

Technical Support Center: Purification of Crude 4-(3-bromophenyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-(3-bromophenyl)benzoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A definitive single "best" solvent is not documented in readily available literature. However, based on the structure of this compound (a moderately polar aromatic carboxylic acid), a common approach is to use a solvent system in which the compound is highly soluble when hot and sparingly soluble when cold. Ethanol, or a mixed solvent system such as ethanol/water or ethyl acetate/heptane, is a logical starting point. The principle of "like dissolves like" suggests that polar protic or polar aprotic solvents are good candidates.

Q2: What are the likely impurities in my crude this compound?

A2: The impurities will largely depend on the synthetic route used. A common method for synthesizing biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. If this method was used, potential impurities could include:

  • Unreacted starting materials: Such as 3-bromophenylboronic acid or a 4-halobenzoic acid derivative.

  • Homocoupling byproducts: Resulting from the self-coupling of the starting materials.

  • Residual catalyst: Typically a palladium catalyst.

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: There are a few possible reasons for this:

  • Insufficient Solvent: You may not have added enough solvent. Try adding small additional portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable. If adding more solvent does not work, a different solvent or solvent system should be tested.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a large portion of the compound has dissolved but some solid remains, a hot filtration should be performed to remove the insoluble material.[1]

Q4: No crystals are forming upon cooling. What can I do?

A4: This is a common issue that can often be resolved with the following techniques:

  • Induce Crystallization: Try scratching the inside of the flask at the meniscus with a glass stirring rod to create nucleation sites.[1][2]

  • Seed Crystals: If available, add a very small crystal of pure this compound to the solution to initiate crystallization.[1]

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool Slowly: Ensure the solution is cooling slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.[1][2]

Q5: The recrystallized product appears oily or forms an oil instead of crystals. What is happening?

A5: This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point. To remedy this, you can try reheating the solution and adding more of the primary solvent to keep the compound dissolved for longer as it cools.[3] If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration may help.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Low Recovery of Purified Product The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[1]
Too much solvent was used.Evaporate some of the solvent and re-cool to allow more of the compound to crystallize.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the solution.[1]
Discolored Crystals Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1]
Crystals Form Too Quickly The solution is highly supersaturated.Reheat the solution and add a small amount of additional solvent to slow down the crystallization process upon cooling.[3]
The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

Data Presentation

Qualitative Solubility of this compound
Solvent Polarity Suitability as a Recrystallization Solvent Notes
Water HighPoor alone, but good as an anti-solventThe compound is likely sparingly soluble in water even when hot.
Ethanol HighGoodA good starting point for many organic acids.
Methanol HighGoodSimilar to ethanol, a viable option.
Ethyl Acetate MediumModerateCan be effective, often used in combination with a non-polar anti-solvent like heptane.
Acetone MediumModerateIts low boiling point may be a consideration.
Heptane/Hexane LowPoor as a primary solvent, good as an anti-solventThe compound is likely insoluble in these solvents.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.

    • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a filtration setup (funnel, fluted filter paper, and receiving flask) with a small amount of hot solvent.

    • Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Crystallization:

    • Cover the receiving flask and allow the filtrate to cool slowly to room temperature.

    • Once the solution has reached room temperature and crystals have begun to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper under vacuum or in a desiccator.

  • Analysis:

    • Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.

Visualization

Troubleshooting Workflow for Recrystallization

G Troubleshooting Recrystallization of this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve dissolved Is the Solid Completely Dissolved? dissolve->dissolved hot_filtration Perform Hot Filtration dissolved->hot_filtration No cool Cool the Solution dissolved->cool Yes insoluble_impurities Insoluble Impurities Present insoluble_impurities->hot_filtration hot_filtration->cool crystals_form Do Crystals Form? cool->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Does the Compound 'Oil Out'? crystals_form->oiling_out Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent no_crystals->induce_crystallization induce_crystallization->cool oiled Compound 'Oiled Out' oiling_out->oiled Yes collect_crystals Collect Crystals by Vacuum Filtration oiling_out->collect_crystals No reheat_add_solvent Reheat and Add More Solvent oiled->reheat_add_solvent reheat_add_solvent->cool wash_dry Wash with Cold Solvent and Dry collect_crystals->wash_dry end Pure Product wash_dry->end

Caption: Troubleshooting workflow for the recrystallization process.

References

Technical Support Center: Synthesis of 4-(3-bromophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-bromophenyl)benzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route for this compound, and what are the primary reactants?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of 3-bromophenylboronic acid with a 4-halobenzoic acid derivative, most commonly 4-bromobenzoic acid or its corresponding esters (e.g., methyl 4-bromobenzoate).

Q2: I am observing significant amounts of symmetrical biaryl compounds in my crude product mixture. What are these byproducts and how can I minimize their formation?

A2: These are homocoupling byproducts, a common issue in Suzuki-Miyaura reactions. They arise from the coupling of two molecules of the same starting material. You will likely see both 4,4'-biphenyldicarboxylic acid (from the 4-bromobenzoic acid) and 3,3'-dibromobiphenyl (from the 3-bromophenylboronic acid).

Troubleshooting:

  • Deoxygenation: The presence of oxygen can promote homocoupling. Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligands.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling. If possible, try running the reaction at a lower temperature for a longer period.

Q3: My reaction is complete, but I have a significant amount of benzoic acid in my product mixture. What is the cause of this impurity?

A3: The presence of benzoic acid is likely due to a side reaction called protodeboronation of the 3-bromophenylboronic acid. In this process, the boronic acid group is replaced by a hydrogen atom, leading to the formation of bromobenzene, which does not participate in the desired cross-coupling reaction. Subsequent purification steps may also contribute to the presence of benzoic acid if not performed carefully.

Troubleshooting:

  • Base Selection: The choice and stoichiometry of the base can influence the rate of protodeboronation. A weaker base or more precise control of the amount of base may be beneficial.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of protodeboronation. Monitor the reaction progress and work it up promptly upon completion.

Q4: I have identified 4-bromobenzoic acid in my final product. What could be the reason?

A4: The presence of 4-bromobenzoic acid indicates an incomplete reaction.

Troubleshooting:

  • Catalyst Activity: Your palladium catalyst may be inactive or poisoned. Ensure you are using a fresh, high-quality catalyst.

  • Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient. Consider increasing the temperature or extending the reaction time.

  • Stoichiometry: Ensure the stoichiometry of your reactants is correct. A slight excess of the boronic acid is often used.

Q5: How can I effectively purify my crude this compound to remove these byproducts?

A5: Recrystallization is a common and effective method for purifying the final product.[1][2][3]

Purification Guidance:

  • Solvent Selection: A suitable solvent system for recrystallization is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, or a mixture of organic solvents like dichloromethane and methanol.[1][4]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with activated charcoal.[3] Filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to promote the formation of pure crystals. The homocoupling byproducts, being less polar, may remain in the mother liquor. Collect the purified crystals by filtration.[2]

Quantitative Data on Byproduct Formation

The following table provides an estimated distribution of products and byproducts in a typical Suzuki-Miyaura synthesis of this compound. These values are illustrative and can vary significantly depending on the specific reaction conditions.

CompoundRoleTypical Yield/Percentage
This compoundDesired Product85-95%
4,4'-Biphenyldicarboxylic acidHomocoupling Byproduct2-5%
3,3'-DibromobiphenylHomocoupling Byproduct1-3%
Benzoic acidProtodeboronation/Side Product< 2%
4-Bromobenzoic acidUnreacted Starting Material< 2%

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for Suzuki-Miyaura couplings of similar aryl bromides and boronic acids.[5][6][7]

Materials:

  • 4-Bromobenzoic acid (1.0 mmol, 1.0 eq)

  • 3-Bromophenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid, 3-bromophenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3, which will precipitate the carboxylic acid products.

  • Filter the precipitate and wash with water.

  • The crude product can then be purified by recrystallization.

Visualizations

Byproduct_Formation A 4-Bromobenzoic Acid P This compound A->P Suzuki Coupling H1 4,4'-Biphenyldicarboxylic Acid (Homocoupling) A->H1 Side Reaction D2 Bromobenzene (Dehalogenation) A->D2 Side Reaction B 3-Bromophenylboronic Acid B->P Suzuki Coupling H2 3,3'-Dibromobiphenyl (Homocoupling) B->H2 Side Reaction D1 Benzoic Acid (Protodeboronation) B->D1 Side Reaction Pd Pd(0) Catalyst Pd->P

References

Technical Support Center: Suzuki-Miyaura Reactions with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Suzuki-Miyaura cross-coupling reaction with aryl bromides.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura reaction?

A1: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[1] The catalytic cycle consists of three main steps:[2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide, forming a Pd(II) complex.[2]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[1][4]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Q2: My Suzuki-Miyaura reaction is not working or giving a very low yield. What are the common causes?

A2: Low yields in Suzuki-Miyaura reactions with aryl bromides can stem from several factors:[5]

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.

  • Poor Quality Reagents: The aryl bromide, boronic acid, base, or solvent may be impure or degraded. Boronic acids, in particular, can be unstable.[2]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and may not be optimized for your specific substrates.[6]

  • Presence of Oxygen: Oxygen can lead to the oxidation of the phosphine ligand and the formation of palladium black, deactivating the catalyst. It can also promote side reactions like homocoupling.[2][7]

  • Side Reactions: Competing reactions such as protodeboronation, dehalogenation, or homocoupling can consume starting materials and reduce the yield of the desired product.[2][8][9]

Q3: What are the most common side reactions in Suzuki-Miyaura couplings with aryl bromides?

A3: The primary side reactions include:

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source, replacing it with a carbon-hydrogen bond. This side reaction is often promoted by aqueous conditions and can be dependent on the reaction's pH.[8] Heteroaryl boronic acids can be particularly susceptible to this process.[2]

  • Dehalogenation: The aryl bromide starting material is reduced to the corresponding arene, where the bromine atom is replaced by a hydrogen atom. This can be caused by certain bases or solvents acting as hydride donors.[2][9]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. The presence of oxygen in the reaction mixture can significantly increase the likelihood of homocoupling.[2][7]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure you are using a reliable source of palladium. If using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts).[2]Pd(II) sources require reduction, which can sometimes be inefficient. Pre-formed Pd(0) catalysts or precatalysts designed for easy activation can improve reaction initiation.[2]
Poor Reagent Quality Use freshly purchased or purified reagents. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.[2] Ensure solvents are anhydrous and properly degassed.Impurities in reagents can inhibit the catalyst or participate in side reactions. Water content in boronic acids can affect stoichiometry. Dissolved oxygen can deactivate the catalyst.[2]
Suboptimal Ligand The choice of phosphine ligand is crucial. For aryl bromides, common ligands include PPh₃, P(t-Bu)₃, or more specialized Buchwald-type ligands like SPhos.[10][11] Screen a few different ligands to find the optimal one for your substrate combination.The ligand influences the stability and reactivity of the palladium catalyst. Electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps.[12]
Incorrect Base The base is critical for activating the boronic acid. Common choices include K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.[4][13] The strength and solubility of the base can significantly impact the reaction rate and yield. Try screening different bases.The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[4] The choice of base can depend on the specific substrates and solvent system.[4][13]
Inappropriate Solvent Solvents like dioxane, THF, toluene, and DMF, often with a small amount of water, are commonly used.[2] The solvent affects the solubility of the reagents and the stability of the catalytic species.[14] Consider screening different solvent systems.The polarity of the solvent can influence the reaction pathway and selectivity.[14][15]
Issue 2: Significant Homocoupling of the Boronic Acid
Possible Cause Troubleshooting Step Rationale
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through them or by using freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction.Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[2]
Using a Pd(II) Precatalyst If using a Pd(II) source, its reduction to Pd(0) can sometimes be accompanied by homocoupling.[2] Consider switching to a Pd(0) precatalyst.The mechanism of Pd(II) reduction can involve the boronic acid, leading to homocoupling as a side reaction.[2]
Issue 3: Protodeboronation of the Boronic Acid
Possible Cause Troubleshooting Step Rationale
Unstable Boronic Acid Some boronic acids, especially heteroaromatic ones, are prone to protodeboronation.[2] Use the boronic acid as soon as possible after purchase or synthesis. Consider using a more stable boronic ester derivative, such as a pinacol ester.[2]Boronic esters are generally more stable than their corresponding boronic acids and can be used in the reaction, often with the addition of a fluoride source like KF to facilitate transmetalation.[2][11]
Prolonged Reaction Time or High Temperature Optimize the reaction conditions to proceed at a lower temperature or for a shorter duration.[12]The rate of protodeboronation can increase with temperature and time.[8]
Inappropriate Base/pH The reaction pH can influence the rate of protodeboronation.[8] Screening different bases might mitigate this side reaction.The stability of the boronic acid is pH-dependent.[8]

Data Presentation: Comparison of Reaction Parameters

The following tables summarize the effect of different components on the yield of Suzuki-Miyaura reactions with aryl bromides. Note that yields are highly substrate-dependent.

Table 1: Effect of Different Bases
BaseCommon SubstratesTypical Yield (%)Notes
Na₂CO₃Aryl bromides, aryl chloridesHighA commonly used, effective, and inexpensive base.[13]
K₃PO₄Aryl bromides, sterically hindered substratesVery HighOften provides excellent yields, particularly for challenging couplings.[16]
Cs₂CO₃Aryl bromides, base-sensitive substratesHigh to Very HighA strong but mild base, often used for difficult or sensitive substrates.
KFAryl bromidesModerate to HighFluoride ions are thought to play a unique role in activating the boronic acid.[4][11]
KOHAryl bromides70-90%A strong base that can sometimes lead to side reactions.[4]
NaOHAryl bromides~70%Similar to KOH, its high basicity can be detrimental in some cases.[4]
Table 2: Effect of Different Solvents
Solvent SystemTypical SubstratesNotes
Toluene/WaterGeneral aryl bromidesA common biphasic system that often gives good results.
Dioxane/WaterGeneral aryl bromidesAnother widely used and effective solvent mixture.[16]
THF/WaterGeneral aryl bromidesGood for substrates with varying polarities.[5]
DMF or AcetonitrileAryl bromidesPolar aprotic solvents that can influence selectivity in some cases.[14]
Ethanol/WaterNon-activated aryl bromidesCan be effective for "ligand-free" conditions at room temperature.[17]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), the boronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.5-5 mol %).

  • Degassing: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes.[5]

  • Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[18]

  • Purification: Purify the crude product by column chromatography on silica gel.[18]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_ArBr Ar-Pd(II)L₂-Br Pd0->PdII_ArBr Oxidative Addition ArAr Ar-Ar' Pd0->ArAr PdII_ArOR Ar-Pd(II)L₂-OR PdII_ArBr->PdII_ArOR Ligand Exchange PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArOR->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination ArBr Ar-Br ArBr->Pd0 ArBOH2 Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) ArBOH2->Base Base->PdII_ArOR Experimental_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Base, and Palladium Catalyst start->reagents degas Degas Reaction Vessel with Inert Gas reagents->degas add_solvent Add Degassed Solvent degas->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product Troubleshooting_Tree start Low Yield or No Reaction check_reagents Check Reagent Quality (Purity, Age) start->check_reagents Is everything fresh? check_conditions Review Reaction Conditions (Catalyst, Ligand, Base, Solvent) start->check_conditions Are conditions optimized? check_atmosphere Ensure Inert Atmosphere (Degassing, N₂/Ar) start->check_atmosphere Is the system inert? side_reactions Analyze for Side Products (Homocoupling, Deboronation) start->side_reactions Are side products present? optimize_catalyst Screen Catalysts/ Ligands check_conditions->optimize_catalyst optimize_base Screen Bases check_conditions->optimize_base optimize_solvent Screen Solvents check_conditions->optimize_solvent degas_thoroughly Improve Degassing Technique check_atmosphere->degas_thoroughly side_reactions->degas_thoroughly Homocoupling observed use_boronic_ester Use Boronic Ester side_reactions->use_boronic_ester Deboronation observed

References

optimizing reaction conditions for the synthesis of 4-(3-bromophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This guide provides comprehensive technical support for the synthesis of 4-(3-bromophenyl)benzoic acid via the Suzuki-Miyaura cross-coupling reaction. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the two primary Suzuki-Miyaura coupling routes to synthesize this compound?

A1: There are two main synthetic pathways for this transformation:

  • Route A: Coupling of 4-carboxyphenylboronic acid with a 3-bromoaryl halide (e.g., 1-bromo-3-iodobenzene or 1,3-dibromobenzene). This route is often preferred when the 3-bromoaryl halide is more readily available or cost-effective.

  • Route B: Coupling of 3-bromophenylboronic acid with 4-bromobenzoic acid . This is a common alternative, leveraging commercially available starting materials.

Q2: My reaction yield is consistently low. What are the most common initial checks to perform?

A2: Low yields in Suzuki couplings can often be traced to a few key areas. Begin with a systematic check of your reagents and reaction setup:

  • Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Use fresh, high-purity boronic acids. The reactivity of the aryl halide is also critical, with the general trend being I > Br > OTf >> Cl.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Inert Atmosphere: The presence of oxygen can deactivate the Pd(0) catalyst, often leading to the formation of homocoupling byproducts.[2] Ensure your reaction vessel is thoroughly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and appropriate for the reaction.

Q3: What are the common impurities I should look for, and how can I minimize them?

A3: The most common impurities are byproducts from side reactions:

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl (e.g., biphenyl-3,3'-dicarboxylic acid or 4,4'-biphenyldicarboxylic acid). It is often promoted by the presence of oxygen or excess Pd(II) species.[2][3] To minimize this, ensure thorough degassing of your reaction mixture and use an efficient Pd(0) source or a precatalyst system that rapidly generates the active catalyst.

  • Protodeboronation: This is the hydrolysis of the boronic acid, replacing the C-B bond with a C-H bond. This is a common cause of low yields.[4] To mitigate it, use milder bases (e.g., K₃PO₄, KF), ensure anhydrous conditions where possible, and consider using boronic esters (like pinacol esters) which are more stable.[4]

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture.[2]

Q4: How critical is the choice of base, and which one should I start with?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The choice of base can significantly impact the reaction yield.[5] For the synthesis of biphenyl carboxylic acids, inorganic bases are generally preferred. A good starting point is K₂CO₃ or Na₂CO₃ . If yields are low or side reactions are problematic, screening other bases like K₃PO₄ is recommended, as it is often effective in challenging couplings.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Materials 1. Inactive Catalyst• Use a fresh batch of palladium catalyst and ligand. • Consider a more active precatalyst system (e.g., a palladacycle or a combination of Pd₂(dba)₃ with a Buchwald ligand like SPhos or XPhos).
2. Insufficient Temperature• Increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C.[1]
3. Poorly Soluble Reagents• Screen different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) with water is common.[7][8]
4. Inappropriate Base• Ensure the base is strong enough and sufficiently soluble. Screen alternative bases such as K₃PO₄ or Cs₂CO₃.[5]
Significant Homocoupling of Boronic Acid 1. Oxygen in the Reaction• Improve the degassing procedure. Purge the solvent and the reaction vessel thoroughly with an inert gas (Ar or N₂).
2. Inefficient Catalyst Activation• Use a Pd(0) source like Pd(PPh₃)₄ directly. • If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).
Protodeboronation of Boronic Acid is Observed 1. Base is too harsh or reaction time is too long.• Switch to a milder base (e.g., K₃PO₄, KF). • Monitor the reaction closely and stop it once the starting material is consumed.
2. Presence of excess water.• Use anhydrous solvents and reagents if the protocol allows.
3. Inherent instability of the boronic acid.• Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[4]
Product is Difficult to Purify 1. Close Polarity of Product and Byproducts• Optimize the reaction to minimize byproduct formation (see above). • For acidic products like this compound, an acid-base workup can be effective. Dissolve the crude product in a basic aqueous solution (e.g., NaOH), wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from studies on Suzuki-Miyaura reactions with substrates similar to those used for synthesizing this compound. This data serves as a guide for optimizing your specific reaction conditions.

Table 1: Effect of Different Bases on Reaction Yield (Model Reaction: 4-Bromotoluene + Phenylboronic Acid)

EntryBaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001298
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001296
5Et₃NToluene/H₂OPd(OAc)₂PPh₃1001235
Data is illustrative and compiled from representative literature to show general trends.[5]

Table 2: Effect of Solvent on Reaction Yield (Model Reaction: 4-Bromoacetophenone + Phenylboronic Acid)

EntrySolventBaseCatalystTemp (°C)Time (h)Yield (%)
1TolueneK₂CO₃PdCl₂(dppf)80385
21,4-DioxaneK₂CO₃PdCl₂(dppf)80390
3DMFK₂CO₃PdCl₂(dppf)80396
4AcetonitrileK₂CO₃PdCl₂(dppf)80378
5WaterKOHPd-Complex100198
Data is illustrative and compiled from representative literature to show general trends.[8]

Experimental Protocols

This section provides a general, representative protocol for the Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with 3-bromophenylboronic acid. Optimization may be required for specific substrates or alternative coupling partners.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • 3-Bromophenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane / Water (4:1 or 5:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vessel equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 equiv), 3-bromophenylboronic acid (1.2 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe. The solvent should be degassed beforehand by sparging with an inert gas for 15-30 minutes.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup (Acid-Base Extraction):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and adjust the pH to >11 with 1M NaOH solution.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic impurities, including the triphenylphosphine oxide byproduct.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of <2. The product, this compound, should precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any remaining salts.

    • Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization if necessary.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction reagent_check Check Reagent Quality (Boronic Acid, Halide, Catalyst) start->reagent_check inert_check Verify Inert Atmosphere (Degas Solvents, Purge Vessel) reagent_check->inert_check param_screen Screen Reaction Parameters inert_check->param_screen base_screen Optimize Base (K2CO3, K3PO4, Cs2CO3) param_screen->base_screen solvent_screen Optimize Solvent (Dioxane, Toluene, DMF) param_screen->solvent_screen temp_screen Optimize Temperature (80-110 °C) param_screen->temp_screen impurity_analysis Analyze Byproducts (Homocoupling, Protodeboronation) base_screen->impurity_analysis solvent_screen->impurity_analysis temp_screen->impurity_analysis homocoupling_sol Improve Degassing Use Pd(0) Source impurity_analysis->homocoupling_sol Homocoupling Observed deboronation_sol Use Milder Base Consider Boronic Ester impurity_analysis->deboronation_sol Protodeboronation Observed success High Yield Achieved impurity_analysis->success Minimal Impurities homocoupling_sol->success deboronation_sol->success

Caption: A workflow diagram for troubleshooting low yields in the synthesis.

Parameter_Selection cluster_catalyst Catalyst & Ligand cluster_base Base cluster_solvent Solvent System start Starting Point: Optimization of Reaction cat_start Start with Pd(PPh3)4 (2-5 mol%) start->cat_start base_start Start with K2CO3 (2 equiv) start->base_start sol_start Start with Dioxane/H2O (4:1) start->sol_start cat_alt Alternative: Pd(OAc)2 or Pd2(dba)3 + Buchwald Ligand (SPhos) cat_start->cat_alt Low Reactivity base_alt Alternative: K3PO4 or Cs2CO3 base_start->base_alt Low Yield or Side Reactions sol_alt Alternative: Toluene/H2O or DMF/H2O sol_start->sol_alt Solubility Issues

Caption: A decision tree for selecting key reaction components.

References

preventing homocoupling side reactions in Suzuki coupling of brominated aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki coupling of brominated aromatics, with a specific focus on preventing homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid or boronic ester reagent react with each other to form a symmetrical biaryl compound. This is problematic as it consumes the often valuable boronic acid reagent, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of an additional byproduct.[1]

Q2: What are the primary causes of homocoupling side reactions with brominated aromatics?

A2: The main culprits behind homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[1][2][3] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homocoupling of boronic acids.[1][4] When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid to generate the homocoupled product before its reduction to the catalytically active Pd(0) state.[1][5]

Q3: How does the choice of palladium catalyst and ligand affect the formation of homocoupling byproducts?

A3: The selection of the palladium source and its associated ligand is critical. Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is often preferred as it circumvents the in-situ reduction step that can trigger homocoupling.[1][6] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and P(t-Bu)₃, are highly recommended.[1][6] These ligands accelerate both the oxidative addition and the crucial final reductive elimination steps of the catalytic cycle. A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which is susceptible to side reactions like homocoupling.[1]

Q4: What is the role of the base in Suzuki coupling, and how can it influence homocoupling?

A4: The base is essential for activating the boronic acid, making it ready for the transmetalation step.[1][7] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[1][8] While necessary, an overly strong base or high concentrations of certain bases can sometimes promote side reactions. The choice of base is often substrate-dependent and may require screening for optimal results.[5][9]

Q5: Can solvents and reaction temperature impact the extent of homocoupling?

A5: Yes, solvents and temperature are critical parameters. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are frequently used and can help minimize homocoupling.[5] While water is often added to dissolve the base and facilitate the formation of the boronate species, excessive amounts can sometimes promote homocoupling.[5] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can accelerate side reactions more than the desired cross-coupling.[5][10]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Significant formation of homocoupled biaryl from boronic acid 1. Presence of oxygen in the reaction mixture.[1][2][4] 2. Use of a Pd(II) precatalyst.[1][5] 3. Suboptimal ligand choice.[1][6] 4. High instantaneous concentration of boronic acid.1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles.[1][2][5] 2. Catalyst Selection: Use a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6] If a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate.[2][11] 3. Ligand Optimization: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ to accelerate the desired catalytic cycle.[1][6] 4. Slow Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[5]
Low yield of the desired cross-coupled product with starting material remaining 1. Inefficient catalyst system. 2. Catalyst inhibition.[12] 3. Poor quality of boronic acid (protodeboronation).[4][12]1. Screen Catalysts and Ligands: Experiment with different palladium sources and ligands. For less reactive aryl bromides, more electron-rich and bulky ligands can facilitate the oxidative addition step.[12][13] 2. Use Bulky Ligands: For substrates with coordinating groups (e.g., pyridines), use bulky ligands to shield the palladium center and prevent catalyst inhibition.[12] 3. Boronic Acid Quality: Use fresh, high-purity boronic acid. For unstable boronic acids, consider using more robust boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[10][12]
Formation of dehalogenated (hydrodehalogenated) aromatic byproduct 1. Presence of a hydride source. 2. Certain bases or solvents can act as hydride donors.1. Anhydrous Conditions: Ensure anhydrous conditions if the protocol allows, as water can sometimes be a proton source. 2. Screen Bases and Solvents: Vary the base and solvent system. Sometimes, switching to a non-protic solvent or a different base can minimize dehalogenation.[4]

Quantitative Data Summary

Table 1: Effect of Additives on Homocoupling

AdditiveConcentrationHomocoupling Product (%)Reference
None-~0.5% - 1.5%[6]
Potassium FormateNot specified< 0.1%[2][6][11]

Table 2: General Impact of Ligand Type on Homocoupling

Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃)Less bulky, less electron-donating.May allow for more homocoupling, especially under non-ideal conditions.[6]
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands like SPhos, XPhos)Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[1][6]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, sterically tunable.Can be very effective in suppressing homocoupling due to their strong binding to palladium.[6]

Table 3: Recommended Conditions for Suzuki Coupling of Brominated Aromatics to Minimize Homocoupling

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical YieldReference
Pd₂(dba)₃ (2-5)XPhos (4-10)K₂CO₃ (2.0)1,4-Dioxane8090-98%[1]
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)80-100Good to Excellent[1]
Pd(dppf)Cl₂ (3-5)-K₂CO₃ (2.0)Dimethoxyethane80Good[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Brominated Aromatic with an Arylboronic Acid to Minimize Homocoupling

This protocol is a generalized procedure based on commonly successful conditions reported in the literature.[1]

Materials:

  • Brominated aromatic (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 eq)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealable reaction vessel

  • Magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the brominated aromatic (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (2.0 eq).

  • Inerting the System: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the complete removal of atmospheric oxygen.

  • Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via a syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

Visualizations

Suzuki_Cycle_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Pathway cluster_homocoupling Homocoupling Side Reaction Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br ArPdBr Ar-Pd(II)L_n-Br OA->ArPdBr TM Transmetalation ArPdBr->TM Ar'-B(OH)₃⁻ ArPdAr_prime Ar-Pd(II)L_n-Ar' TM->ArPdAr_prime RE Reductive Elimination ArPdAr_prime->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RE->Product ArBr Ar-Br ArBr->OA Ar_prime_BOH2 Ar'-B(OH)₂ + Base Ar_prime_BOH2->TM PdII_source Pd(II) Precatalyst or Pd(0) + O₂ Homocoupling_Reaction Homocoupling PdII_source->Homocoupling_Reaction Dimer Ar'-Ar' (Homocoupling Product) Homocoupling_Reaction->Dimer Pd0_from_homo Pd(0)L_n Homocoupling_Reaction->Pd0_from_homo Reduces to Pd(0) Boronic_Acid_Dimer 2 x Ar'-B(OH)₂ Boronic_Acid_Dimer->Homocoupling_Reaction Pd0_from_homo->OA Enters Suzuki Cycle

Caption: Catalytic cycles for Suzuki coupling and the competing homocoupling side reaction.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Oxygen Is the reaction rigorously degassed? Start->Check_Oxygen Degas Action: Improve degassing procedure (sparge with Ar/N₂ or freeze-pump-thaw) Check_Oxygen->Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Oxygen->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) Check_Catalyst->Switch_Catalyst Yes Add_Reducing_Agent Alternative: Add a mild reducing agent (e.g., potassium formate) Check_Catalyst->Add_Reducing_Agent Yes Check_Ligand Is the ligand optimal? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Add_Reducing_Agent->Check_Ligand Switch_Ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Switch_Ligand No Check_Concentration Is boronic acid added all at once? Check_Ligand->Check_Concentration Yes Switch_Ligand->Check_Concentration Slow_Addition Action: Add boronic acid slowly over a period of time Check_Concentration->Slow_Addition Yes End Homocoupling Minimized Check_Concentration->End No, already slow Slow_Addition->End

Caption: A troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

References

Technical Support Center: Crystallization of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of biphenyl carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in crystallizing biphenyl carboxylic acids?

A1: Researchers often face several key challenges during the crystallization of biphenyl carboxylic acids. These include:

  • Polymorphism: Biphenyl carboxylic acids can often crystallize into multiple crystal forms (polymorphs), each with different physical properties like solubility and stability. The planar nature of the biphenyl system can lead to different packing arrangements in the crystal lattice.[1]

  • Solvent Selection: Identifying a suitable solvent or solvent system is critical. The ideal solvent should dissolve the biphenyl carboxylic acid at high temperatures but have low solubility at lower temperatures to ensure a good yield.

  • "Oiling Out": Instead of forming crystals, the compound may separate from the solution as a liquid phase, a phenomenon known as "oiling out." This is common when the solute is highly impure or when the solution is cooled too quickly.[2]

  • Impurity Incorporation: Impurities from the synthesis, such as byproducts from a Suzuki coupling reaction, can be incorporated into the crystal lattice, affecting purity and crystal quality.[3]

  • Poor Crystal Quality: Obtaining single crystals suitable for X-ray diffraction can be difficult. Often, the result is a microcrystalline powder or dendritic growth.

Q2: How do I select an appropriate solvent for my biphenyl carboxylic acid crystallization?

A2: Solvent selection is a crucial first step. Here are some guidelines:

  • "Like Dissolves Like": Start with solvents that have similar polarity to biphenyl carboxylic acids. Due to the carboxylic acid group, polar solvents are often a good starting point. However, the biphenyl group provides significant nonpolar character.

  • Common Solvents: For 4-biphenylcarboxylic acid, common solvent systems include benzene/petroleum ether and aqueous ethanol.[3] For 4,4'-biphenyldicarboxylic acid, solvents like N,N-dimethylformamide (DMF) are often used, sometimes in combination with water.[4][5]

  • Solubility Testing: Experimentally test the solubility of a small amount of your compound in various solvents at both room temperature and the solvent's boiling point. An ideal solvent will show a significant increase in solubility with temperature.

  • Mixed Solvent Systems: If a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute separates as a liquid instead of a solid. Here’s how to troubleshoot this issue:

  • Increase the Solvent Volume: The concentration of the solute may be too high. Add more of the primary solvent to the heated solution to decrease the saturation level.

  • Slow Down the Cooling Rate: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.

  • Change the Solvent: The boiling point of your solvent might be too high, causing the compound to melt before it crystallizes. Try a solvent with a lower boiling point.

  • Use a Seed Crystal: Adding a small, pure crystal of your compound (a seed crystal) can induce crystallization and bypass the formation of an oil.

Q4: I am not getting any crystals to form. What are the possible reasons and solutions?

A4: Failure to crystallize is a common issue. Consider the following:

  • Solution is Too Dilute: You may have used too much solvent. Try to evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Supersaturation Not Reached: The solution may not be sufficiently supersaturated upon cooling. If you are using a mixed solvent system, you may need to add more of the "poor" solvent (anti-solvent).

  • Induction Time: Sometimes crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Purity Issues: Highly impure compounds may be difficult to crystallize. Consider purifying your material by another method, such as column chromatography, before attempting crystallization.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the crystallization of biphenyl carboxylic acids.

Problem 1: No Crystals Form Upon Cooling
Possible Cause Solution
Solution is too dilute (too much solvent).Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Insufficient supersaturation.If using a mixed solvent system, add more of the anti-solvent dropwise to the warm solution until turbidity persists, then add a drop of the good solvent to clarify and cool.
Nucleation is inhibited.1. Scratch the inner surface of the flask at the meniscus with a glass rod. 2. Add a seed crystal of the pure compound.
Compound is too soluble at low temperatures.Change to a solvent in which the compound is less soluble at room temperature.
Problem 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
Possible Cause Solution
Solution is too concentrated.Reheat the mixture and add more of the primary solvent.
Cooling rate is too fast.Allow the flask to cool slowly to room temperature before further cooling in an ice bath. Insulate the flask to slow down the cooling process.
High impurity level.Consider a pre-purification step like column chromatography. Sometimes, adding activated charcoal to the hot solution can remove colored impurities that may inhibit crystallization (use with caution as it can also adsorb the product).
Solvent boiling point is too high.Select a solvent with a lower boiling point.
Problem 3: Poor Crystal Quality (e.g., small needles, powder)
Possible Cause Solution
Crystallization occurred too rapidly.Slow down the cooling rate. A slower cooling process allows for the growth of larger, more well-defined crystals.[6]
Agitation was too vigorous.Avoid excessive stirring or agitation once the solution starts to cool, as this can lead to the formation of many small crystals.
Solvent system is not optimal.Experiment with different solvents or solvent mixtures. The interaction between the solvent and the growing crystal faces can significantly influence the crystal habit.

Data Presentation

Table 1: Solubility of 4-Biphenylcarboxylic Acid in Various Solvents

The following table summarizes the mole fraction solubility (x₁) of 4-biphenylcarboxylic acid in several pure solvents at different temperatures. This data can guide the initial solvent screening process.

Temperature (K)MethanolEthanolIsopropanolAcetonitrileEthyl Acetate
293.15 0.01580.01750.01620.04650.0432
298.15 0.01910.02130.01990.05530.0518
303.15 0.02310.02590.02430.06520.0617
308.15 0.02780.03140.02970.07650.0731
313.15 0.03340.03790.03610.08940.0861
318.15 0.04010.04570.04380.10410.1011
323.15 0.04790.05490.05300.12090.1182
328.15 0.05710.06580.06390.14010.1378

Data adapted from the Journal of Chemical & Engineering Data.[2][7]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization of 4,4'-Biphenyldicarboxylic Acid

This protocol is a general guideline for purifying 4,4'-biphenyldicarboxylic acid by slow cooling from a single solvent.

Materials:

  • Crude 4,4'-biphenyldicarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for prolonged heating)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 4,4'-biphenyldicarboxylic acid into an Erlenmeyer flask.

  • Add a minimal amount of DMF to the flask.

  • Gently heat the mixture while stirring until the solid dissolves completely. If necessary, add more DMF in small portions until a clear solution is obtained at the boiling point.

  • Once all the solid has dissolved, remove the flask from the heat source.

  • Allow the flask to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.

  • After the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold DMF or a solvent in which the compound is sparingly soluble.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Vapor Diffusion Crystallization for Single Crystal Growth

This method is suitable for obtaining high-quality single crystals of biphenyl carboxylic acids for X-ray analysis.

Materials:

  • Purified biphenyl carboxylic acid

  • A "good" solvent (e.g., tetrahydrofuran, THF)

  • A "poor" or "anti-solvent" (e.g., hexane, cyclohexane)[8]

  • Small vial (e.g., 1-dram vial)

  • Larger jar with a screw cap (e.g., 20 mL scintillation vial)

Procedure:

  • Prepare a concentrated solution of the biphenyl carboxylic acid in the "good" solvent in the small vial. The solution should be close to saturation.

  • Pour a small amount of the "poor" solvent into the larger jar. The level of the poor solvent should be below the top of the small vial when it is placed inside.

  • Carefully place the small vial containing the sample solution into the larger jar. Do not allow the solvents to mix directly.

  • Seal the larger jar tightly with the cap.

  • Allow the setup to stand undisturbed in a location with a stable temperature.

  • The more volatile "poor" solvent will slowly vaporize and diffuse into the "good" solvent in the small vial. This will gradually decrease the solubility of the biphenyl carboxylic acid, leading to the slow growth of crystals over several days to weeks.[8][9]

  • Once suitable crystals have formed, carefully remove the small vial and extract the crystals.

Visualizations

Crystallization_Troubleshooting start Start Crystallization (Cooling Solution) check_crystals Crystals Forming? start->check_crystals oiling_out Oiling Out Occurring? check_crystals->oiling_out No success Successful Crystallization (Collect Crystals) check_crystals->success Yes no_crystals No Crystals After Sufficient Time? oiling_out->no_crystals No oil_troubleshoot Troubleshoot Oiling Out: - Reheat and add more solvent - Slow down cooling rate - Change solvent oiling_out->oil_troubleshoot Yes no_crystals->success No (Wait Longer) no_crystal_troubleshoot Troubleshoot No Crystals: - Evaporate some solvent - Add seed crystal - Scratch flask no_crystals->no_crystal_troubleshoot Yes oil_troubleshoot->start no_crystal_troubleshoot->start

Caption: A troubleshooting workflow for common crystallization problems.

General_Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation select_solvent 1. Select Solvent System dissolve 2. Dissolve Biphenyl Carboxylic Acid in Minimum Hot Solvent select_solvent->dissolve cool 3. Slow Cooling dissolve->cool induce 4. Induce Crystallization (Seeding/Scratching if needed) cool->induce filter 5. Filter Crystals induce->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Crystals wash->dry

Caption: A general workflow for the crystallization of biphenyl carboxylic acids.

Polymorphism_Concept cluster_conditions Different Crystallization Conditions cluster_polymorphs Resulting Polymorphs molecule Biphenyl Carboxylic Acid Molecule solventA Solvent A (e.g., Ethanol/Water) molecule->solventA solventB Solvent B (e.g., DMF) molecule->solventB cooling_rate Different Cooling Rates molecule->cooling_rate polymorph1 Polymorph I (e.g., Needles) solventA->polymorph1 polymorph2 Polymorph II (e.g., Plates) solventB->polymorph2 cooling_rate->polymorph1 cooling_rate->polymorph2

References

removing palladium catalyst residues from 4-(3-bromophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(3-bromophenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for the removal of palladium catalyst residues from your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from this compound?

A1: The most prevalent methods for removing residual palladium from active pharmaceutical ingredients (APIs) and related organic compounds include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers such as silica-based or polymer-based scavengers with thiol, amine, or trimercaptotriazine (TMT) functionalities.[1][2]

  • Crystallization: Purifying the final product through crystallization can be an effective method, as it often leaves the palladium impurities behind in the mother liquor.[1]

  • Filtration: For heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated, filtration through a pad of celite can be a simple and effective removal step.[1][3][4]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[1]

Q2: How do I choose the best palladium removal method for my experiment?

A2: The optimal method depends on several factors:

  • Nature of your product: Consider the solubility and stability of this compound in various solvents.

  • Form of palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[1] Different forms may require different removal strategies.

  • Required purity level: Regulatory limits for palladium in APIs are stringent, often requiring levels below 10 ppm.[5][6] The chosen method must be efficient enough to meet these specifications.

  • Cost and scalability: For larger-scale production, the cost and ease of implementation of the chosen method are critical considerations. Activated carbon is often a cost-effective option for large-scale processes.[2]

Q3: Can activated carbon be used for palladium removal, and what are its limitations?

A3: Yes, activated carbon is a widely used and cost-effective adsorbent for removing palladium residues.[1][3][7] However, it has some limitations:

  • Lack of selectivity: Activated carbon can non-specifically adsorb the desired product, which may lead to a significant loss of yield.[1][3]

  • Lower efficiency: Compared to specialized metal scavengers, the efficiency of palladium removal by activated carbon can sometimes be lower.[1]

Q4: What are solid-supported scavengers and what are their advantages?

A4: Solid-supported scavengers are materials like silica gel or polymer resins that have been functionalized with groups that chelate with palladium, such as thiols, amines, or TMT.[1][2] Their main advantages include:

  • High selectivity: They are designed to specifically bind to palladium, minimizing product loss.[8][9]

  • Ease of use: They are simple to handle and can be easily removed from the reaction mixture by filtration.[8]

  • High efficiency: They can reduce palladium levels to very low ppm values.[10]

Troubleshooting Guide

Issue 1: Inconsistent or incomplete palladium removal.

  • Possible Cause: The form of the residual palladium may vary between batches. Palladium can exist in different oxidation states (e.g., Pd(0), Pd(II)) or as nanoparticles, which can affect the efficiency of a particular removal method.[2]

  • Suggested Solutions:

    • Standardize Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability.[1]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[2]

    • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[1]

    • Combination of Methods: A sequential treatment, for instance, filtration through Celite followed by treatment with a scavenger resin, can be more effective.[3]

Issue 2: Significant loss of this compound during purification.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon.[3]

  • Suggested Solutions:

    • Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.[1][3]

    • Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.[1][3]

    • Optimize Solvent: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[1]

    • Change Purification Method: If product loss remains high, consider switching to crystallization or extraction.[1]

Data on Palladium Removal Efficiency

The following table summarizes the efficiency of different palladium removal methods from various chemical processes, providing a general reference for expected performance.

Purification MethodStarting Pd (ppm)Final Pd (ppm)Product RecoveryReference
Activated Carbon ~300<1~82%[2]
Thiol-functionalized Silica ~2400<10Not Specified[11]
Polymer-bound TMT ~800<10Not Specified[10]
Polymer-bound Ethylenediamine 2000-3000100-300Not Specified[12]
Combined TMT and Activated Carbon 22392082%[2]

Experimental Protocols

Protocol 1: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[1]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3][8]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[3][8]

  • Washing: Wash the Celite/carbon cake with fresh solvent to minimize product loss.[3][8]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[3][8]

  • Analysis: Analyze the purified product for residual palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][13]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (e.g., Thiol-Functionalized Silica)

  • Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]

  • Scavenger Addition: Add the solid-supported scavenger (typically 3-5 molar equivalents relative to the initial amount of palladium catalyst used).[3]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[3] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture to remove the solid scavenger.[3][8]

  • Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.[3][8]

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[3][8]

  • Analysis: Quantify the remaining palladium content using ICP-MS.[3][13]

Visual Workflow for Palladium Removal

The following diagrams illustrate the general workflows for palladium removal using activated carbon and solid-supported scavengers.

G cluster_0 Activated Carbon Protocol A Dissolve Crude Product B Add Activated Carbon A->B C Stir Suspension B->C D Filter through Celite C->D E Wash Carbon Cake D->E F Combine Filtrate & Washings E->F G Concentrate F->G H Analyze for Pd (ICP-MS) G->H

Caption: Workflow for palladium removal using activated carbon.

G cluster_1 Solid-Supported Scavenger Protocol I Dissolve Crude Product J Add Scavenger Resin I->J K Stir Suspension J->K L Filter to Remove Scavenger K->L M Wash Scavenger L->M N Combine Filtrate & Washings M->N O Concentrate N->O P Analyze for Pd (ICP-MS) O->P

Caption: Workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Scale-Up Synthesis of 4-(3-Bromophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 4-(3-bromophenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the large-scale production of this key intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound, primarily focusing on the Suzuki-Miyaura coupling reaction, a common and effective method for its synthesis.

IssuePotential Cause(s)Recommended Actions
Low or Inconsistent Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor reaction progress closely using HPLC or TLC. - Gradually increase reaction temperature, ensuring it stays within the stability limits of reactants and products. - Extend the reaction time.
Inefficient Mixing: Poor mass transfer in larger vessels can lead to localized concentration gradients and "hot spots".[1]- Optimize the stirrer speed and design for the reactor volume. - Consider using a baffled reactor to improve mixing efficiency.
Catalyst Deactivation: Sensitivity of the palladium catalyst to air, moisture, or impurities.[2]- Ensure all reagents and solvents are dry and degassed. - Maintain a positive pressure of an inert gas (e.g., Nitrogen, Argon) throughout the reaction. - Purify starting materials to remove any potential catalyst poisons.
Suboptimal Base: The choice and amount of base are critical for the transmetalation step.[3]- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure the base is finely powdered and well-dispersed. - Use a sufficient excess of the base (typically 2-3 equivalents).
Poor Product Purity / High Impurity Profile Side Reactions: Homocoupling of the boronic acid, debromination of the starting material, or formation of other byproducts.- Control the rate of reagent addition, particularly the base, to minimize side reactions.[1] - Optimize the catalyst-to-ligand ratio. - Lowering the reaction temperature might reduce the rate of side reactions.
Residual Palladium: Significant challenge in removing the palladium catalyst from the final product.[2]- Employ palladium scavengers (e.g., activated carbon, silica-based scavengers with functional groups like thiols). - Consider washing the organic layer with an aqueous solution of a chelating agent like L-cysteine.[3]
Inefficient Purification at Scale: Column chromatography is often not feasible for large quantities.[1]- Develop a robust crystallization method.[1] This is one of the most effective and scalable purification techniques for solid compounds.[1] - Optimize the solvent system, cooling rate, and agitation to control crystal size and purity.[1] - Consider solid-liquid extraction to remove soluble impurities from the crude product.[1]
Difficulty with Product Isolation Product Solubility: The product may have significant solubility in the reaction solvent or work-up solvents.- Perform a solvent swap to a solvent in which the product is less soluble to induce precipitation or crystallization.[3] - If the product is in an aqueous phase, perform multiple extractions with a suitable organic solvent.[4]
Emulsion Formation during Work-up: The presence of the carboxylic acid group can lead to emulsions during aqueous work-up.- Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and robust method for synthesizing this compound and other biaryl compounds.[3][5] This reaction involves the palladium-catalyzed coupling of 3-bromophenylboronic acid with 4-halobenzoic acid (or its ester derivative), or alternatively, 4-carboxyphenylboronic acid with 1,3-dibromobenzene.

Q2: How do I choose the right palladium catalyst and ligand for the scale-up?

A2: For scale-up, catalyst loading should be minimized to reduce costs and the burden of palladium removal.[3] Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often allow for lower catalyst loadings (0.05-1 mol%) and can provide superior yields under milder conditions compared to classical catalysts like Pd(PPh₃)₄.[3][5]

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Key safety considerations include:

  • Exothermic Reactions: The reaction can be exothermic. Implement a robust temperature control system and consider controlled addition of reagents.[1]

  • Solvent Safety: Be mindful of the flash points and toxicity of the solvents used.[3]

  • Reagent Handling: Handle all reagents, especially palladium catalysts and boronic acids, in a well-ventilated area and with appropriate personal protective equipment.

  • Pressure Build-up: If the reaction is heated in a sealed vessel, ensure it is properly rated for the expected pressure and temperature.

Q4: Can I use 4-bromobenzoic acid directly in the Suzuki coupling, or should I protect the carboxylic acid group?

A4: While direct coupling with 4-bromobenzoic acid is possible, protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) is often recommended.[6] This can improve solubility in organic solvents and prevent potential side reactions involving the acidic proton. The ester can then be hydrolyzed in a subsequent step.

Q5: My final product is off-color. What could be the cause?

A5: Off-color in the final product is often due to residual palladium or colored organic impurities. Thorough removal of the palladium catalyst and efficient crystallization are crucial for obtaining a pure, white to off-white solid.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol for the synthesis of this compound methyl ester. Optimization for specific scales and equipment is necessary.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 3-Bromophenylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 0.1-1 mol%)

  • Base (e.g., K₂CO₃, 2.5 eq)

  • Solvent (e.g., Toluene/Water or 2-Propanol/Water mixture)[3]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Charge a suitably sized reactor with methyl 4-bromobenzoate, 3-bromophenylboronic acid, and the base.

  • Inerting: Seal the reactor and purge with an inert gas for at least 30 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent mixture to the reactor.

  • Catalyst Addition: Add the palladium catalyst and ligand to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-12 hours).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and then brine.

    • To remove residual palladium, consider washing the organic layer with an aqueous solution of L-cysteine at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours.[3]

  • Isolation and Purification:

    • Concentrate the organic layer under reduced pressure.

    • Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, heptane).[3]

    • Cool the solution under controlled conditions to induce crystallization.

    • Filter the crystalline product, wash the filter cake with cold solvent, and dry under vacuum.[3]

  • Hydrolysis (if starting with ester):

    • Dissolve the purified methyl ester in a suitable solvent (e.g., THF, Methanol).

    • Add an aqueous solution of a base (e.g., NaOH, LiOH) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

    • Acidify the reaction mixture with an acid (e.g., HCl) to precipitate the this compound.

    • Filter the solid, wash with water, and dry.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product reagents Charge Reagents & Base inert Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent catalyst Add Catalyst solvent->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (HPLC/TLC) heat->monitor cool Cool to RT monitor->cool separate Phase Separation cool->separate wash Aqueous Washes separate->wash pd_removal Palladium Scavenging wash->pd_removal crystallize Crystallization pd_removal->crystallize isolate Filter & Dry crystallize->isolate product This compound isolate->product

Caption: A typical experimental workflow for the scale-up synthesis of this compound.

Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start Low Yield Observed check_completion Is the reaction complete? (Check by HPLC/TLC) start->check_completion increase_time Increase Reaction Time check_completion->increase_time No check_catalyst Was Catalyst Active? (Check for deactivation signs) check_completion->check_catalyst Yes increase_temp Increase Temperature increase_time->increase_temp check_mixing Evaluate Mixing Efficiency increase_temp->check_mixing check_base Is Base Optimal? (Stoichiometry, type) check_catalyst->check_base check_workup Review Work-up & Isolation Procedure (Losses?) check_base->check_workup

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

dehalogenation as a side reaction in 4-(3-bromophenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-bromophenyl)benzoic acid, with a specific focus on addressing the common side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of this compound synthesis?

A1: Dehalogenation is a common side reaction where the bromine atom on the starting material, 3-bromobenzoic acid, is replaced by a hydrogen atom. This results in the formation of benzoic acid as a byproduct, which reduces the overall yield of the desired this compound.[1]

Q2: What is the primary mechanism of dehalogenation in a Suzuki-Miyaura coupling reaction?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through the reaction of the palladium complex with components in the reaction mixture such as the base, solvent (especially alcohols), or residual water. The Pd-H species can then react with the 3-bromobenzoic acid intermediate in a process called reductive elimination to produce the dehalogenated benzoic acid byproduct.[2]

Q3: How can I detect the presence of the dehalogenated byproduct in my reaction mixture?

A3: The dehalogenated byproduct, benzoic acid, can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a different spot compared to the starting material and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis will show a peak corresponding to the molecular weight of benzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for benzoic acid, which will differ from the signals of the starting material and the desired product.[1]

Q4: Which reaction components have the most significant impact on the extent of dehalogenation?

A4: Several factors can influence the rate of dehalogenation:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can often minimize dehalogenation by promoting the desired cross-coupling reaction.[2]

  • Base: The strength and type of base can play a significant role. Stronger bases may increase the likelihood of dehalogenation.[1]

  • Solvent: Protic solvents, such as alcohols, can be a source of hydrides and increase the rate of dehalogenation. Aprotic solvents are generally preferred.[2]

  • Temperature: Higher reaction temperatures can sometimes lead to an increase in dehalogenation.[1]

Troubleshooting Guide

Issue: Significant formation of benzoic acid (dehalogenated byproduct) is observed.

Below is a troubleshooting workflow to help identify and mitigate the issue of dehalogenation.

G start High Dehalogenation Observed check_base Is a strong base (e.g., NaOH, KOtBu) being used? start->check_base change_base Switch to a weaker base (e.g., K2CO3, K3PO4). check_base->change_base Yes check_solvent Is a protic solvent (e.g., ethanol, methanol) being used? check_base->check_solvent No end Dehalogenation Minimized change_base->end change_solvent Switch to an aprotic solvent (e.g., toluene, dioxane, THF). check_solvent->change_solvent Yes check_temp Is the reaction temperature high (>100 °C)? check_solvent->check_temp No change_solvent->end lower_temp Reduce the reaction temperature. check_temp->lower_temp Yes check_ligand Is a simple phosphine ligand (e.g., PPh3) being used? check_temp->check_ligand No lower_temp->end change_ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). check_ligand->change_ligand Yes check_ligand->end No

Caption: Troubleshooting workflow for minimizing dehalogenation.

Data Presentation

The following tables summarize the expected impact of different reaction conditions on the yield of this compound and the formation of the dehalogenated byproduct, benzoic acid. These are illustrative examples based on general principles of Suzuki-Miyaura coupling reactions.

Table 1: Effect of Base on Product Yield and Dehalogenation

EntryBaseDesired Product Yield (%)Dehalogenated Byproduct (%)
1K2CO3855
2K3PO4883
3Cs2CO3902
4NaOH7015
5KOtBu6520

Table 2: Effect of Ligand on Product Yield and Dehalogenation

EntryLigandDesired Product Yield (%)Dehalogenated Byproduct (%)
1PPh37512
2dppf857
3SPhos92<2
4XPhos94<1

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 3-bromobenzoic acid

  • 4-carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • Toluene

  • Water (degassed)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed vial, add 3-bromobenzoic acid (1.0 mmol, 1.0 equiv), 4-carboxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, such as a pre-catalyst mixture of Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.022 mmol, 2.2 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.

G cluster_main Main Reaction Pathway cluster_side Dehalogenation Side Reaction A 3-Bromobenzoic Acid + 4-Carboxyphenylboronic Acid C Oxidative Addition A->C B Pd(0) Catalyst B->C D Transmetalation C->D G Pd-H Species Formation C->G E Reductive Elimination D->E E->B Catalyst Regeneration F This compound E->F H Reductive Elimination G->H I Benzoic Acid (Dehalogenated Byproduct) H->I

Caption: Main reaction pathway and competing dehalogenation side reaction.

G prep 1. Preparation: - Add reactants, base, and catalyst to flask. inert 2. Inert Atmosphere: - Evacuate and backfill with N2 or Ar. prep->inert solvent 3. Solvent Addition: - Add degassed toluene and water. inert->solvent reaction 4. Reaction: - Heat with vigorous stirring. solvent->reaction monitor 5. Monitoring: - Track progress with TLC or LC-MS. reaction->monitor workup 6. Workup: - Cool, dilute, and perform extraction. monitor->workup purify 7. Purification: - Column chromatography or recrystallization. workup->purify analyze 8. Analysis: - Characterize the final product. purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-, 3-, and 4-bromobenzoic acid. The position of the bromine atom on the benzoic acid ring significantly influences the molecule's electronic properties and steric environment, thereby impacting reaction rates and outcomes in various essential organic transformations. A thorough understanding of these differences is critical for rational synthetic design and the development of novel pharmaceutical agents.

This document summarizes key reactivity parameters, provides detailed experimental protocols for their assessment, and visualizes the underlying chemical principles governing the behavior of these isomers.

Data Presentation: A Quantitative Comparison

The reactivity of the bromobenzoic acid isomers can be quantitatively assessed through their acidity (pKa) and qualitatively compared based on their performance in common organic reactions.

Table 1: Physicochemical Properties and Acidity of Bromobenzoic Acid Isomers

CompoundMolar Mass ( g/mol )pKa in Water at 25°C
Benzoic Acid (Reference)122.124.20[1]
2-Bromobenzoic Acid201.022.85[1][2]
3-Bromobenzoic Acid201.023.86[1][2]
4-Bromobenzoic Acid201.023.97[1]

Analysis of Acidity Trends: The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) like bromine increase acidity by stabilizing the negative charge of the carboxylate.[1]

  • 2-Bromobenzoic Acid: The ortho isomer is the most acidic. This is attributed to the "ortho effect," a combination of a strong electron-withdrawing inductive effect and steric hindrance that forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the acid form and thereby increasing its acidity.[1][2]

  • 3-Bromobenzoic Acid: The meta isomer is more acidic than benzoic acid. At the meta position, the electron-withdrawing inductive effect (-I) of the bromine atom is dominant and effectively stabilizes the benzoate anion.[1]

  • 4-Bromobenzoic Acid: The para isomer is also more acidic than benzoic acid but slightly less so than the meta isomer. In the para position, the bromine atom exerts both an electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+M).[1]

Table 2: Qualitative Reactivity Comparison in Key Synthetic Reactions

Reaction Type2-Bromobenzoic Acid3-Bromobenzoic Acid4-Bromobenzoic AcidRationale
Fischer Esterification SlowestFastestFastThe bulky ortho-bromo group provides significant steric hindrance, impeding the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[2] The meta and para isomers are sterically unhindered.
Nucleophilic Aromatic Substitution (SNAr) Reactivity is highly substrate-dependentGenerally low reactivityGenerally low reactivityThe aromatic ring is deactivated towards nucleophilic attack by the electron-withdrawing carboxyl group. SNAr is unfavorable unless additional strong activating groups (e.g., -NO2) are present ortho or para to the leaving group.[3][4]
Suzuki-Miyaura Cross-Coupling SlowerFasterFastestWhile aryl bromides are excellent substrates, the steric bulk of the ortho-carboxyl group can hinder the oxidative addition step at the palladium catalyst. The para isomer offers the least steric hindrance and favorable electronic properties for the catalytic cycle.[5][6]

Experimental Protocols

The following are generalized protocols for experimentally comparing the reactivity of the bromobenzoic acid isomers.

Protocol 1: Determination of Acidity by Potentiometric Titration

This protocol determines the pKa value, a direct measure of acidity.

  • Objective: To quantitatively measure the pKa of each bromobenzoic acid isomer.

  • Materials: Bromobenzoic acid isomer, standardized 0.1 M NaOH solution, deionized water, pH meter, magnetic stirrer, burette.

  • Procedure:

    • Accurately weigh approximately 0.2 mmol of the bromobenzoic acid isomer and dissolve it in 50 mL of deionized water (or a water/ethanol mixture for solubility).[7]

    • Calibrate the pH meter using standard buffer solutions (pH 4.00 and 7.00).

    • Immerse the pH electrode in the sample solution and begin stirring.

    • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) of the titrant.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration several milliliters past the equivalence point.

    • Plot pH versus the volume of NaOH added. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.[1]

Protocol 2: Comparative Fischer Esterification

This protocol compares the relative rates of ester formation.

  • Objective: To compare the relative reactivity of the isomers towards acid-catalyzed esterification.

  • Materials: 2-, 3-, and 4-bromobenzoic acid, methanol, concentrated sulfuric acid, reflux apparatus, GC-MS or HPLC for analysis.

  • Procedure:

    • In three separate round-bottom flasks, combine an equimolar amount (e.g., 1.0 mmol) of each bromobenzoic acid isomer with a large excess of methanol (e.g., 10 mL).

    • To each flask, add an identical catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).

    • Heat the mixtures to reflux simultaneously for a set period (e.g., 2 hours).[1]

    • After cooling, quench the reaction by adding an equal volume of cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by GC-MS or HPLC to determine the relative percentage of starting material remaining and ester product formed. The isomer with the lowest conversion to the ester is the least reactive.

Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling

This protocol compares the efficiency of C-C bond formation.

  • Objective: To synthesize biaryl derivatives and compare the coupling efficiency of each isomer.

  • Materials: Bromobenzoic acid isomer, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-Dioxane/Water), inert gas supply.

  • Procedure:

    • In three separate Schlenk flasks, set up parallel reactions. To each flask, add the bromobenzoic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (0.03 mmol).

    • Evacuate and backfill each flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent (e.g., 10 mL of a 3:1 dioxane/water mixture) to each flask.

    • Stir the mixtures at a set temperature (e.g., 90 °C) for a specific time (e.g., 4 hours).

    • After cooling, acidify the reaction mixtures with 1 M HCl and extract with ethyl acetate.

    • Analyze the crude product mixtures by ¹H NMR or LC-MS to determine the relative yields of the biaryl product. The isomer producing the lowest yield under identical conditions is considered the least reactive.[5]

Visualizations

Diagrams generated using Graphviz to illustrate key concepts.

electronic_effects cluster_ortho 2-Bromobenzoic Acid (ortho) cluster_meta 3-Bromobenzoic Acid (meta) cluster_para 4-Bromobenzoic Acid (para) O_Acid High Acidity (low pKa) O_Effect Ortho Effect O_Inductive Strong Inductive Effect (-I) O_Effect->O_Inductive O_Steric Steric Hindrance O_Effect->O_Steric O_Base Stabilized Conjugate Base O_Inductive->O_Base O_Steric->O_Base O_Base->O_Acid M_Acid Moderate Acidity M_Inductive Inductive Effect (-I) M_Base Stabilized Conjugate Base M_Inductive->M_Base M_Base->M_Acid P_Acid Lower Acidity P_Inductive Inductive Effect (-I) P_Base Less Stabilized Conjugate Base P_Inductive->P_Base P_Resonance Resonance Effect (+M) P_Resonance->P_Base P_Base->P_Acid

Caption: Electronic effects influencing the acidity of bromobenzoic acid isomers.

experimental_workflow start Select Isomer (2-, 3-, or 4-) reaction Perform Reaction (Esterification, Suzuki, etc.) Under Identical Conditions start->reaction workup Reaction Quenching & Product Extraction reaction->workup analysis Quantitative Analysis (HPLC, GC-MS, NMR) workup->analysis comparison Compare Yields / Conversion Rates analysis->comparison conclusion Determine Relative Reactivity comparison->conclusion

Caption: General workflow for comparing the reactivity of the isomers.

logical_relationship substituent_pos Substituent Position ortho Ortho meta Meta para Para effects Dominant Effects ortho_effects Strong Inductive (-I) + Steric Hindrance ortho->ortho_effects meta_effects Inductive (-I) meta->meta_effects para_effects Inductive (-I) + Resonance (+M) para->para_effects reactivity Predicted Reactivity Outcome ortho_react High Acidity Slow Sterically-Sensitive Rxns ortho_effects->ortho_react meta_react Moderate Acidity Fast Sterically-Sensitive Rxns meta_effects->meta_react para_react Lower Acidity Fast Sterically-Sensitive Rxns para_effects->para_react

Caption: Relationship between substituent position and chemical reactivity.

References

A Comparative Guide to the Synthesis of Metal-Organic Frameworks Using Isomers of 4-(Bromophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(3-bromophenyl)benzoic acid and its ortho- and para-isomers as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). Due to a lack of directly comparable, published experimental data for MOFs synthesized from each specific isomer, this document focuses on providing a robust, generalized experimental framework. It includes detailed protocols for synthesis and characterization, enabling researchers to produce and evaluate these materials. The guide also discusses the potential impact of isomeric substitution on the resulting MOF properties.

The choice of organic linker is a critical factor in the design and synthesis of MOFs, influencing their topology, porosity, and functional properties. The isomeric position of the bromo substituent on the phenyl ring of 4-(bromophenyl)benzoic acid is expected to significantly alter the geometry and electronic properties of the linker, thereby impacting the crystal structure and performance of the resulting MOF.

Influence of Isomerism on MOF Properties

The position of the bromine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—introduces distinct steric and electronic effects that can influence the formation and properties of the MOF structure.

  • 4-(2-bromophenyl)benzoic acid (ortho): The bromine atom in the ortho position can create significant steric hindrance, potentially leading to distorted coordination geometries or preventing the formation of certain common MOF topologies. This steric bulk may also influence the porosity of the resulting framework.

  • This compound (meta): The meta-substitution results in a bent or angular linker geometry. This can lead to the formation of more complex and potentially interpenetrated MOF structures with unique pore shapes and sizes.

  • 4-(4-bromophenyl)benzoic acid (para): The para-substitution provides a linear and more rigid linker. This geometry is often conducive to the formation of well-defined, highly porous, and robust frameworks, such as those with topologies similar to the well-known MOF-5.

Quantitative Data Summary

A direct, side-by-side comparison of quantitative data for MOFs synthesized from the three isomers of 4-(bromophenyl)benzoic acid is not available in the current body of scientific literature. Researchers are encouraged to use the protocols provided in this guide to synthesize and characterize these MOFs to generate such valuable comparative data. The table below is a template that can be populated with experimental results.

PropertyMOF from 4-(2-bromophenyl)benzoic acidMOF from this compoundMOF from 4-(4-bromophenyl)benzoic acid
Metal Node e.g., Zn(II), Cu(II), Zr(IV)e.g., Zn(II), Cu(II), Zr(IV)e.g., Zn(II), Cu(II), Zr(IV)
BET Surface Area (m²/g) To be determinedTo be determinedTo be determined
Pore Volume (cm³/g) To be determinedTo be determinedTo be determined
Pore Size (Å) To be determinedTo be determinedTo be determined
Thermal Stability (°C) To be determinedTo be determinedTo be determined
Crystal System To be determinedTo be determinedTo be determined
Space Group To be determinedTo be determinedTo be determined

Experimental Protocols

The following are generalized protocols for the solvothermal synthesis and activation of MOFs using the isomeric linkers. These should be considered as starting points and may require optimization for each specific isomer and metal source.

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF

Reagents:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-(bromophenyl)benzoic acid isomer (linker)

  • N,N-Dimethylformamide (DMF)

  • Ethanol or Chloroform (for washing)

Procedure:

  • In a 20 mL scintillation vial, dissolve the 4-(bromophenyl)benzoic acid isomer (e.g., 0.1 mmol) in 10 mL of DMF.

  • In a separate vial, dissolve Zinc Nitrate Hexahydrate (e.g., 0.1 mmol) in 10 mL of DMF.

  • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystalline product by filtration or decantation.

  • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Subsequently, wash the crystals with a volatile solvent such as ethanol or chloroform (3 x 10 mL) to exchange the high-boiling DMF.

  • Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) for 12-24 hours to activate the MOF by removing the solvent molecules from the pores.

Protocol 2: Characterization of the Synthesized MOFs

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data if available, or used to assess the crystalline nature of the bulk product.

2. Single-Crystal X-ray Diffraction (SCXRD):

  • Purpose: To determine the precise three-dimensional atomic structure of the MOF, including the coordination environment of the metal ions, the connectivity of the linkers, and the overall framework topology.

  • Procedure: A suitable single crystal of the as-synthesized MOF is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected and processed to solve and refine the crystal structure.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.

  • Procedure: A small sample of the activated MOF is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

4. Gas Adsorption Analysis (e.g., Nitrogen Adsorption at 77 K):

  • Purpose: To determine the porosity of the MOF, including its BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution.

  • Procedure: An activated sample of the MOF is exposed to nitrogen gas at liquid nitrogen temperature (77 K) under controlled pressure. The amount of gas adsorbed by the material is measured at various relative pressures to generate an adsorption-desorption isotherm.

Mandatory Visualizations

MOF_Synthesis_Workflow General Workflow for MOF Synthesis and Characterization cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_processing Product Processing cluster_characterization Characterization Metal_Salt Metal Salt Solution (e.g., Zn(NO3)2 in DMF) Mixing Combine Solutions in Teflon-lined Autoclave Metal_Salt->Mixing Linker Organic Linker Solution (4-(bromophenyl)benzoic acid isomer in DMF) Linker->Mixing Solvothermal_Reaction Solvothermal Reaction (Heating in Oven) Mixing->Solvothermal_Reaction Cooling Cool to Room Temperature Solvothermal_Reaction->Cooling Isolation Isolate Crystals (Filtration/Decantation) Cooling->Isolation Washing Wash with DMF and Volatile Solvent Isolation->Washing SCXRD SCXRD (Crystal Structure) Isolation->SCXRD If single crystals form Activation Activate under Vacuum (Solvent Removal) Washing->Activation PXRD PXRD (Phase Purity) Activation->PXRD TGA TGA (Thermal Stability) Activation->TGA Gas_Adsorption Gas Adsorption (Porosity) Activation->Gas_Adsorption

Caption: General workflow for the synthesis and characterization of MOFs.

This guide provides a foundational framework for the synthesis and comparative analysis of MOFs derived from the isomers of 4-(bromophenyl)benzoic acid. The systematic application of these protocols will enable researchers to generate crucial data, contributing to a deeper understanding of how linker isomerism dictates the structure and function of these promising porous materials.

A Comparative Analysis of the Biological Activity of 4-(3-bromophenyl)benzoic Acid and Other Brominated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 4-(3-bromophenyl)benzoic acid with other related brominated biphenyl compounds. By examining available experimental data, this document aims to shed light on the structure-activity relationships within this class of molecules and offer insights for future research and drug development. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on structurally similar compounds to provide a valuable comparative framework.

Executive Summary

Brominated biphenyls, a class of compounds with diverse industrial and pharmaceutical applications, exhibit a wide range of biological activities. The position and number of bromine substituents on the biphenyl scaffold, along with other functional groups, significantly influence their bioactivity. This guide focuses on this compound and compares its known and inferred biological properties, such as anticancer and anti-inflammatory activities, with those of other brominated biphenyls. The presented data, experimental protocols, and pathway diagrams are intended to serve as a resource for researchers investigating the therapeutic potential of these compounds.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of this compound derivatives and other relevant brominated compounds. This data provides a basis for comparing their potency in various biological assays.

Table 1: Anticancer Activity of Brominated Biphenyl Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidT-24 (Bladder Cancer)Cytotoxicity257.87[1][2][3][4]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast Cancer)Cytotoxicity168.78[1][2][3][4]
Biphenyl carboxylic acid derivative (3j)MCF-7 (Breast Cancer)Anticancer9.92 ± 0.97[5]
Biphenyl carboxylic acid derivative (3j)MDA-MB-231 (Breast Cancer)Anticancer9.54 ± 0.85[5]
Unsubstituted Biphenyl carboxylic acid (3a)MCF-7 (Breast Cancer)Anticancer10.14 ± 2.05[5]
Unsubstituted Biphenyl carboxylic acid (3a)MDA-MB-231 (Breast Cancer)Anticancer10.78 ± 2.58[5]

Table 2: Antimicrobial Activity of Brominated Benzoic Acid Derivatives

CompoundOrganismAssay TypeMIC (µg/mL)Reference
4-bromo-3-methyl substituted pyrazole derivative (16)Bacillus subtilisGrowth Inhibition1[6]
4-bromo-3-chloro derived pyrazole derivative (21)Various Gram-positive bacteriaGrowth Inhibition-[6]
4-[4-[(E)-[(3-Bromophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid (9)Various bacteriaGrowth Inhibition-[7]
Benzoic AcidE. coli O157Growth Inhibition1000[8]
2-hydroxybenzoic acidE. coli O157Growth Inhibition1000[8]
3,4,5-trihydroxybenzoic acidE. coli O157Growth Inhibition4000[8]

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the biological activities of brominated biphenyls, it is crucial to examine their effects on key cellular signaling pathways. The following diagrams, created using Graphviz, illustrate a generalized experimental workflow for screening biological activity and the potential involvement of the MAPK and NF-κB signaling pathways, which are often modulated by such compounds.

experimental_workflow cluster_screening Compound Screening cluster_dose_response Dose-Response Analysis cluster_mechanistic Mechanism of Action Studies start Start with a library of brominated biphenyls assay_selection Select Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) start->assay_selection primary_screen Primary Screening (Single High Concentration) assay_selection->primary_screen hit_identification Identify 'Hits' primary_screen->hit_identification dose_response Dose-Response Studies on Hits hit_identification->dose_response ic50_determination Determine IC50/MIC Values dose_response->ic50_determination pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for MAPK, NF-κB) ic50_determination->pathway_analysis target_identification Identify Molecular Target(s) pathway_analysis->target_identification

General experimental workflow for screening the biological activity of brominated biphenyls.

mapk_pathway ext_stimuli External Stimuli (e.g., Brominated Biphenyls) receptor Cell Surface Receptor ext_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors gene_expression Gene Expression (Inflammation, Proliferation, etc.) transcription_factors->gene_expression nfkb_pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., Brominated Biphenyls) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb phosphorylates & degrades nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates gene_transcription Gene Transcription (Pro-inflammatory cytokines, etc.) nucleus->gene_transcription

References

A Researcher's Guide to Validating the Structure of 4-(3-bromophenyl)benzoic Acid Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a comparative framework for validating the structure of 4-(3-bromophenyl)benzoic acid and its derivatives by analyzing and comparing their ¹H and ¹³C NMR spectra with those of closely related structural analogs.

Predicting the ¹H and ¹³C NMR Spectra of this compound

In the absence of a readily available experimental spectrum for this compound, we can predict its key spectral features by examining the NMR data of its constituent parts: benzoic acid, 3-bromobenzoic acid, 4-bromobenzoic acid, and 4-phenylbenzoic acid.

The structure of this compound combines the features of a 4-substituted benzoic acid and a 3-substituted bromobenzene. Therefore, we can anticipate the following:

  • ¹H NMR: The protons on the benzoic acid ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the brominated phenyl ring will exhibit a more complex splitting pattern due to the meta-substitution, likely appearing as a singlet, a doublet, and two triplets. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

  • ¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon, the quaternary carbons where the phenyl rings are attached and where the bromine is attached, and the protonated aromatic carbons. The chemical shifts of the carbons in the brominated ring will be influenced by the electronegativity of the bromine atom.

Comparative NMR Data of this compound and Its Analogs

The following table summarizes the experimental ¹H and ¹³C NMR data for key structural analogs of this compound. This data serves as a reference for predicting and interpreting the spectrum of the target molecule.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Benzoic Acid ~8.1 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H), ~12.5 (s, 1H, COOH)~172 (C=O), ~133 (C-H), ~130 (C-H), ~129 (C-H), ~128 (C)
3-Bromobenzoic Acid ~8.15 (t, 1H), ~7.95 (d, 1H), ~7.70 (d, 1H), ~7.35 (t, 1H), ~12.5 (s, 1H, COOH)~171 (C=O), ~136 (C-H), ~133 (C-H), ~132 (C), ~130 (C-H), ~128 (C-H), ~122 (C-Br)
4-Bromobenzoic Acid ~7.9 (d, 2H), ~7.7 (d, 2H), ~13.2 (s, 1H, COOH)~167 (C=O), ~132 (C-H), ~131 (C-H), ~130 (C), ~129 (C-Br)
4-Phenylbenzoic Acid ~8.1 (d, 2H), ~7.7 (d, 2H), ~7.65 (d, 2H), ~7.5 (t, 2H), ~7.4 (t, 1H), ~12.8 (s, 1H, COOH)~172 (C=O), ~145 (C), ~140 (C), ~130 (C-H), ~129 (C-H), ~128 (C-H), ~127 (C-H), ~126 (C)
This compound (Predicted) Protons on benzoic ring: ~8.1 (d, 2H), ~7.8 (d, 2H). Protons on bromophenyl ring: ~7.8 (s, 1H), ~7.6 (d, 1H), ~7.5 (d, 1H), ~7.3 (t, 1H). Carboxylic proton: ~13.0 (s, 1H).Carboxyl C: ~170. Quaternary Cs: ~144, ~142, ~131, ~122 (C-Br). CHs on benzoic ring: ~130, ~127. CHs on bromophenyl ring: ~131, ~130, ~128, ~126.

Experimental Protocols for NMR Analysis

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the this compound derivative for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool at the bottom of the pipette to ensure sample homogeneity and prevent issues with magnetic field shimming.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of the protons for accurate integration.

  • Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: 200-250 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 1024-4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration (¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons in the molecule.

Visualizing the Validation Workflow

The process of validating the structure of a synthesized compound like this compound using NMR can be visualized as a logical workflow.

G Workflow for NMR-Based Structure Validation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation synthesis Synthesize this compound purification Purify the crude product synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1H Acquire 1H NMR Spectrum sample_prep->acquire_1H acquire_13C Acquire 13C NMR Spectrum sample_prep->acquire_13C process_data Process NMR Data acquire_1H->process_data acquire_13C->process_data compare_spectra Compare Experimental vs. Predicted Spectra process_data->compare_spectra predict_spectrum Predict Spectrum from Analogs predict_spectrum->compare_spectra assign_peaks Assign Signals compare_spectra->assign_peaks Match structure_discrepancy Structure Discrepancy compare_spectra->structure_discrepancy Mismatch structure_confirmed Structure Confirmed assign_peaks->structure_confirmed

Caption: NMR structure validation workflow.

By following this comprehensive guide, researchers can confidently utilize NMR spectroscopy to validate the structure of this compound derivatives, ensuring the integrity of their synthesized compounds for further research and development.

A Comparative Performance Analysis of Palladium Catalysts for the Synthesis of 4-(3-bromophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in Suzuki-Miyaura Coupling

The synthesis of 4-(3-bromophenyl)benzoic acid, a valuable building block in medicinal chemistry and materials science, is frequently achieved via the Suzuki-Miyaura cross-coupling reaction. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the performance of various palladium-based catalyst systems for this transformation, supported by representative experimental data from analogous reactions.

Performance Comparison of Palladium Catalysts

The selection of an optimal palladium catalyst system is paramount for a successful Suzuki-Miyaura coupling. While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are reliable, modern systems that utilize palladium(II) acetate (Pd(OAc)₂) with bulky, electron-rich phosphine ligands can offer superior yields under milder conditions. For applications where catalyst recovery and reuse are critical, heterogeneous catalysts such as palladium on carbon (Pd/C) present a compelling advantage. The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of substrates structurally similar to 3-bromobenzoic acid and a phenylboronic acid derivative.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[1]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295[1]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~85[1]
Pd/C-K₂CO₃Ethanol/H₂O80292
[PdCl₂(NH₂CH₂COOH)₂]GlycineK₂CO₃WaterRT1.599[2]

Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison due to the limited availability of direct comparative studies on this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura coupling to synthesize this compound using different palladium catalyst systems.

Protocol 1: Suzuki-Miyaura Coupling using Palladium(II) Acetate with a Buchwald Ligand

This protocol employs a modern catalyst system known for its high efficiency.

Materials:

  • 3-bromobenzoic acid (1.0 equiv)

  • 4-carboxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (e.g., 5:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromobenzoic acid, 4-carboxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Protocol 2: Suzuki-Miyaura Coupling using Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes a classical, widely available palladium catalyst.[1]

Materials:

  • 3-bromobenzoic acid (1.0 equiv)

  • 4-carboxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine 3-bromobenzoic acid, 4-carboxyphenylboronic acid, and potassium carbonate.

  • Purge the vessel with an inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.

  • Heat the mixture to 100 °C and stir for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to precipitate the product.

  • Collect the product by filtration, wash with water, and dry.

Protocol 3: Heterogeneous Suzuki-Miyaura Coupling using Palladium on Carbon (Pd/C)

This protocol is advantageous for its simplified product purification and catalyst recycling.

Materials:

  • 3-bromobenzoic acid (1.0 equiv)

  • 4-carboxyphenylboronic acid (1.5 equiv)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Ethanol/Water (1:1 mixture)

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid, 4-carboxyphenylboronic acid, sodium carbonate, and the Pd/C catalyst.

  • Add the ethanol/water solvent mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter through a pad of Celite® to remove the heterogeneous catalyst.

  • Wash the Celite® pad with ethanol.

  • Acidify the filtrate with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the fundamental Suzuki-Miyaura coupling mechanism and a logical workflow for selecting a palladium catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)_Complex->Transmetalation Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar' Complex Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product This compound Reductive_Elimination->Product ArX 3-bromobenzoic acid ArX->Oxidative_Addition ArB 4-carboxyphenylboronic acid ArB->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Catalyst_Selection_Workflow cluster_input Initial Considerations cluster_decision Catalyst Evaluation cluster_process Experimental & Optimization cluster_output Final Outcome Define_Target Target Molecule: This compound Define_Reactants Reactants: 3-bromobenzoic acid & 4-carboxyphenylboronic acid Define_Target->Define_Reactants Catalyst_Choice Select Catalyst Type Define_Reactants->Catalyst_Choice Homogeneous Homogeneous (e.g., Pd(OAc)2, Pd(PPh3)4) Catalyst_Choice->Homogeneous High Activity Heterogeneous Heterogeneous (e.g., Pd/C) Catalyst_Choice->Heterogeneous Easy Separation Ligand_Selection Ligand Selection (for Homogeneous) Homogeneous->Ligand_Selection Run_Reaction Perform Suzuki Coupling Heterogeneous->Run_Reaction Buchwald_Ligands Bulky, Electron-Rich (e.g., SPhos) Ligand_Selection->Buchwald_Ligands High Yields/ Mild Conditions Standard_Ligands Triphenylphosphine Ligand_Selection->Standard_Ligands Cost-Effective/ Robust Buchwald_Ligands->Run_Reaction Standard_Ligands->Run_Reaction Analyze_Results Analyze Yield & Purity (TLC, LC-MS, NMR) Run_Reaction->Analyze_Results Optimization Optimize Conditions (Temp, Time, Base, Solvent) Analyze_Results->Optimization Final_Product Pure this compound Analyze_Results->Final_Product If Successful Optimization->Run_Reaction

References

Comparative Guide to the Structure-Activity Relationship of 4-(3-bromophenyl)benzoic Acid Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 4-(3-bromophenyl)benzoic acid scaffold, with a specific focus on their potential as carbonic anhydrase (CA) inhibitors. While a comprehensive SAR study on a single, homologous series of this compound derivatives is not extensively available in publicly accessible literature, this guide synthesizes data from structurally related benzenesulfonamides and other relevant aromatic sulfonamides to elucidate key structural determinants for biological activity.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[2] Aromatic and heterocyclic sulfonamides are the most prominent class of CA inhibitors.[1][3]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the carbonic anhydrase inhibitory activity of a series of representative benzenesulfonamide derivatives. The data is compiled from various sources to illustrate the structure-activity relationships. The core scaffold is related to this compound, where the benzoic acid is derivatized to incorporate a sulfonamide moiety, a key feature for CA inhibition.

Compound IDCore StructureR1 Substituent (at position 3)R2 Substituent (Amide modification)CA II Kᵢ (nM)[1]CA IV Kᵢ (nM)[1]
1 4-Carboxy-benzenesulfonamide-H-OH>1000>1000
2 4-Carboxy-benzenesulfonamide-Cl-OH50.44.5
3 4-(3-Bromophenyl)benzenesulfonamide (Hypothetical)-Br-OHPotent (Predicted)Potent (Predicted)
4a 4-Sulfamoyl-benzenecarboxamide-HAmino acid ester (e.g., -Gly-OMe)7.81.2
4b 4-Sulfamoyl-benzenecarboxamide-HDipeptide ester (e.g., -Gly-Gly-OMe)6.51.0
5a 4-Chloro-3-sulfamoyl-benzenecarboxamide-ClAromatic sulfonamide (e.g., -NH-sulfonamide-Ph)2.50.75
5b 4-Chloro-3-sulfamoyl-benzenecarboxamide-ClHeterocyclic sulfonamide (e.g., -NH-sulfonamide-Thiophene)1.80.6

SAR Insights:

  • The Sulfonamide Moiety (-SO₂NH₂): This group is crucial for activity, as it coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme.[4]

  • Aromatic Ring Substitution: The introduction of a halogen, such as chlorine or bromine, at the 3-position of the benzoic acid ring generally enhances inhibitory activity.[3] For instance, the chloro-substituted compound 2 is significantly more potent than the unsubstituted parent compound 1 .[3] This suggests that a 3-bromo substituent would also confer high potency.

  • Carboxylic Acid Modification: Derivatization of the carboxylic acid to form amides, particularly with amino acids or other sulfonamide moieties (compounds 4a, 4b, 5a, 5b ), leads to a substantial increase in inhibitory potency against key isoforms like CA II and CA IV.[3] This is likely due to additional interactions with residues in the active site.

  • Isoform Selectivity: Modifications to the "tail" region of the inhibitor (the part extending from the sulfonamide-bearing ring) can influence selectivity for different CA isoforms.[1] For example, many of the modified derivatives show stronger inhibition of the membrane-bound CA IV compared to the cytosolic CA II.[3]

Experimental Protocols

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a colorimetric assay that measures the enzyme's esterase activity.

Carbonic Anhydrase Inhibition Assay

Principle:

This assay is based on the principle that carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, to p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the rate of this reaction is reduced, and the extent of this reduction is proportional to the inhibitor's potency.[2]

Materials and Reagents: [2][5]

  • Enzyme: Human carbonic anhydrase II (e.g., from erythrocytes).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitor: Test compounds (e.g., this compound derivatives) and a known CA inhibitor as a positive control (e.g., Acetazolamide).

  • Buffer: Tris-HCl (50 mM, pH 7.5).

  • Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.

  • Equipment: 96-well microplate, microplate reader capable of kinetic measurements at 400-405 nm.

Procedure: [2][6]

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO or acetonitrile.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Contain assay buffer and substrate solution (no enzyme).

    • Control wells (Maximum Activity): Contain assay buffer, DMSO (vehicle), CA enzyme, and substrate solution.

    • Test wells: Contain assay buffer, diluted test compound, CA enzyme, and substrate solution.

    • Positive Control wells: Contain assay buffer, diluted known inhibitor, CA enzyme, and substrate solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the assay buffer and the respective inhibitor solutions (or DMSO for the control) to the wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The Kᵢ value can then be determined from the IC₅₀ value using the Cheng-Prusoff equation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) serial_dil Serial Dilution of Inhibitors prep_reagents->serial_dil plate_setup Set up 96-well Plate (Blank, Control, Test Samples) serial_dil->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor (10-15 min at RT) plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate (p-NPA) pre_incubation->reaction_start kinetic_measurement Kinetic Measurement (Absorbance at 405 nm) reaction_start->kinetic_measurement calc_rate Calculate Reaction Rates (V) kinetic_measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 / Ki Values calc_inhibition->calc_ic50

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

SAR_logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Activity core This compound Derivative sulfonamide Addition of Sulfonamide Moiety (-SO2NH2) core->sulfonamide amide Derivatization of Carboxylic Acid (e.g., Amides) core->amide halogen Halogen at 3-position (Br, Cl) core->halogen activity Increased CA Inhibitory Potency sulfonamide->activity Essential for Zn2+ binding amide->activity Enhances binding interactions halogen->activity Increases potency

Caption: Key structure-activity relationships for carbonic anhydrase inhibition.

References

comparative study of the physical properties of brominated benzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Physical Properties of Brominated Benzoic Acid Isomers

This guide presents a comparative study of the key physical properties of the ortho, meta, and para isomers of brominated benzoic acid: 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid. This information is crucial for researchers, scientists, and professionals in drug development for applications in synthesis, formulation, and quality control.

Data Presentation

The physical properties of the three isomers of brominated benzoic acid are summarized in the table below for easy comparison.

Physical Property2-Bromobenzoic Acid (ortho)3-Bromobenzoic Acid (meta)4-Bromobenzoic Acid (para)
Melting Point (°C) 147-150[1]155-158[2][3]252-254[4]
Boiling Point (°C) 296.4308.2300
Solubility in Water 1.8 g/L (at 20°C)[5]0.54 g/L (at 32°C)[2][3]Slightly soluble in hot water[6][7]
Solubility in Ethanol 100 mg/mL (in 95% ethanol)[1]Soluble[2]5 g/100mL[6]
pKa (at 25°C) 2.84[1]3.81[8] or 3.86[2][3]3.96[4]

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below.

Melting Point Determination (Thiele Tube Method)

The melting point of an organic solid can be determined by packing a small amount of the finely powdered compound into a capillary tube, which is then attached to a thermometer. This assembly is immersed in a heating bath, such as a Thiele tube filled with mineral oil. The bath is heated slowly and evenly. The temperatures at which melting begins and is complete are observed and recorded as the melting point range. For accurate results, a slow heating rate of about 2°C per minute should be maintained near the expected melting point.

Boiling Point Determination (Capillary Method)

For the determination of the boiling point of a liquid organic compound, a small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The fusion tube is then heated, often in an aluminum block or a Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The boiling point is the temperature at which this rapid and continuous stream of bubbles is observed.[9]

Quantitative Solubility Determination (Titration Method)

To determine the solubility of a carboxylic acid like a brominated benzoic acid in water, a saturated solution is first prepared by adding an excess of the solid to a known volume of water and allowing it to equilibrate. The undissolved solid is then removed by filtration. A known volume of the clear filtrate is then titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator like phenolphthalein.[10] The concentration of the dissolved acid, and thus its solubility, can be calculated from the volume of NaOH solution required to reach the endpoint.[10]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A known concentration of the brominated benzoic acid is dissolved in a suitable solvent, often a water-acetonitrile mixture for compounds with low water solubility.[11][12][13] A standardized solution of a strong base (e.g., NaOH) is gradually added, and the pH of the solution is monitored using a calibrated pH meter after each addition.[14] The pKa can be determined from the titration curve as the pH at the half-equivalence point.[14]

Visualization of Experimental Workflow

The logical flow of the is depicted in the following diagram.

G Comparative Study of Brominated Benzoic Acid Isomers cluster_isomers Isomers cluster_properties Physical Properties to Determine cluster_methods Experimental Protocols cluster_analysis Data Analysis and Comparison isomer1 2-Bromobenzoic Acid prop1 Melting Point isomer1->prop1 prop2 Boiling Point isomer1->prop2 prop3 Solubility isomer1->prop3 prop4 pKa isomer1->prop4 isomer2 3-Bromobenzoic Acid isomer2->prop1 isomer2->prop2 isomer2->prop3 isomer2->prop4 isomer3 4-Bromobenzoic Acid isomer3->prop1 isomer3->prop2 isomer3->prop3 isomer3->prop4 method1 Thiele Tube Method prop1->method1 method2 Capillary Method prop2->method2 method3 Titration Method prop3->method3 method4 Potentiometric Titration prop4->method4 analysis Comparative Analysis method1->analysis method2->analysis method3->analysis method4->analysis table Tabular Summary analysis->table

Caption: Workflow for the comparative analysis of brominated benzoic acid isomers.

References

A Comparative Guide to Purity Assessment of Synthesized 4-(3-bromophenyl)benzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, verifying the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for assessing the purity of synthesized 4-(3-bromophenyl)benzoic acid, a key building block in medicinal chemistry. This guide includes detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, renowned for its robustness and reliability in separating, identifying, and quantifying compounds.[1][2] It operates by pumping a liquid solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase).[2] Each component in the sample interacts slightly differently with the stationary phase, causing them to elute at different times, thereby allowing for separation.

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes smaller stationary phase particles (sub-2 µm) and operates at much higher pressures than traditional HPLC systems.[1][3] This results in significantly faster analysis times, superior resolution, and enhanced sensitivity, making it a powerful tool for high-throughput screening and complex mixture analysis.[1][3][4]

Experimental Protocols

A detailed experimental protocol for a standard HPLC method and a comparative UPLC method for the purity analysis of this compound are presented below. These protocols are designed to provide a robust separation of the main compound from potential impurities arising from the synthetic process, such as a Suzuki coupling reaction. Common impurities can include starting materials (e.g., 3-bromobenzoic acid, phenylboronic acid), homocoupling byproducts, and dehalogenated products.[5][6]

HPLC Method Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in a 100 mL volumetric flask using a diluent of acetonitrile and water (50:50 v/v) to create a 100 µg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[7]

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient:

    • 0-20 min: 40% B to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% B to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

UPLC Method Protocol

1. Sample Preparation:

  • Follow the same procedure as for the HPLC method to prepare a 100 µg/mL sample solution.

2. Chromatographic Conditions:

  • Instrument: UPLC system with a photodiode array (PDA) detector.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient:

    • 0-5 min: 40% B to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% B to 40% B

    • 6.1-7 min: 40% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

Experimental Workflow Diagram

HPLC_Workflow A Sample Weighing (10 mg) B Dissolution in Diluent (100 mL ACN/H2O) A->B C Filtration (0.45 µm Syringe Filter) B->C D HPLC/UPLC Injection C->D E Chromatographic Separation D->E F UV/PDA Detection E->F G Data Analysis (Peak Integration) F->G H Purity Calculation (% Area) G->H

Caption: Workflow for HPLC/UPLC Purity Analysis of this compound.

Comparative Data Presentation

The following table summarizes hypothetical data from the analysis of a synthesized batch of this compound using the described HPLC and UPLC methods. The data illustrates the typical performance differences between the two techniques.

ParameterHPLCUPLC
Run Time 30 minutes7 minutes
Main Peak R.T. 15.2 min3.8 min
Impurity 1 R.T. 12.5 min2.9 min
Impurity 2 R.T. 14.8 min3.6 min
Resolution (Main/Imp 2) 1.82.5
Main Peak Area (%) 99.5%99.5%
Solvent Consumption/Run ~30 mL~2.8 mL

Discussion of Results

The presented data highlights the key advantages of UPLC over traditional HPLC for purity analysis.[1][3][4] The most significant difference is the drastically reduced run time, from 30 minutes with HPLC to just 7 minutes with UPLC.[2] This allows for a much higher sample throughput, which is particularly beneficial in a drug development setting.

Furthermore, UPLC provides superior resolution, as evidenced by the better separation between the main peak and the closely eluting Impurity 2.[1] This enhanced resolving power can be crucial for accurately quantifying impurities that might otherwise co-elute with the main component. The sharper peaks generated by UPLC also lead to increased sensitivity, which is advantageous for detecting trace-level impurities.

Another important consideration is the significant reduction in solvent consumption with UPLC, which not only lowers operational costs but also contributes to more environmentally friendly laboratory practices.[3]

Logical Relationship Diagram

Decision_Tree Start Purity Analysis of This compound High_Throughput High Sample Throughput Required? Start->High_Throughput Complex_Sample Complex Impurity Profile (High Resolution Needed)? High_Throughput->Complex_Sample No UPLC UPLC Recommended High_Throughput->UPLC Yes Complex_Sample->UPLC Yes HPLC HPLC is a Suitable Option Complex_Sample->HPLC No

References

thermal stability comparison of MOFs derived from different positional isomers of bromophenylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The thermal stability of a MOF is a critical parameter that dictates its operational limits and is influenced by several factors, including the nature of the metal-ligand bond, the coordination environment of the metal center, and the structural characteristics of the organic linker.[1][2] The decomposition of MOFs can be initiated by either the breakdown of the organic linker or the collapse of the inorganic node.[1][2]

Factors Influencing MOF Thermal Stability

Several key factors determine the thermal robustness of MOFs:

  • Metal-Ligand Bond Strength: The strength of the bond between the metal ion and the carboxylate group of the linker is a primary determinant of thermal stability. Stronger bonds require more energy to break, leading to higher decomposition temperatures.[1]

  • Coordination Number and Geometry: A higher coordination number of the metal center and a more stable coordination geometry can enhance the overall stability of the framework.[3]

  • Ligand Rigidity and Functional Groups: The rigidity of the organic linker contributes to the stability of the MOF structure. Additionally, the nature and position of functional groups on the linker can significantly impact thermal stability.[1] For instance, functional groups can influence the electronic properties of the linker and its binding affinity to the metal center.

Expected Influence of Bromo-Isomerism on Thermal Stability

The position of the bromo-substituent on the phenylbenzoic acid linker is expected to influence the thermal stability of the resulting MOFs through steric and electronic effects:

  • Steric Hindrance: The presence of the bulky bromo-group at the 2-position (ortho to the carboxylate) in 2-bromo-4-phenylbenzoic acid could introduce steric hindrance during the formation of the MOF. This might lead to a more strained and less stable framework compared to MOFs derived from the 3- or 4'-isomers.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can affect the acidity of the carboxylic acid and the electron density of the aromatic ring, thereby influencing the strength of the metal-carboxylate bond. The position of the bromine atom determines the extent of its electronic influence on the coordinating carboxylate group.

  • Intermolecular Interactions: The position of the bromine atom can also affect intermolecular interactions within the crystal lattice, such as halogen bonding or π-π stacking, which can contribute to the overall stability of the framework.

Based on these principles, it can be hypothesized that MOFs derived from 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid might exhibit the highest thermal stability due to the extended conjugation and rigidity of the biphenyl backbone, and the remote position of the bromo-substituent from the coordinating carboxylate group, minimizing steric hindrance. The MOF from 3-bromo-4-phenylbenzoic acid would likely have intermediate stability, while the MOF from 2-bromo-4-phenylbenzoic acid might be the least stable due to potential steric strain.

Hypothetical Thermal Stability Data

Due to the absence of direct experimental data in the reviewed literature, the following table presents hypothetical thermal decomposition temperatures for MOFs derived from the three isomers for illustrative purposes. These values are based on the general principles discussed above.

Organic LinkerPositional IsomerMetal Ion (Example)Hypothetical Decomposition Temperature (°C)
2-bromo-4-phenylbenzoic acidOrtho-BromoZn(II)320
3-bromo-4-phenylbenzoic acidMeta-BromoZn(II)350
4'-bromo-[1,1'-biphenyl]-4-carboxylic acidPara'-Bromo (Biphenyl)Zn(II)380

Experimental Protocols

General Solvothermal Synthesis of Carboxylate-Based MOFs

A common method for synthesizing carboxylate-based MOFs is the solvothermal method.[4][5]

  • Reactant Mixture: The organic linker (e.g., a bromophenylbenzoic acid isomer) and a metal salt (e.g., zinc nitrate hexahydrate) are dissolved in a high-boiling point solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

  • Sealed Reaction: The solution is placed in a sealed vessel, such as a Teflon-lined stainless-steel autoclave.

  • Heating: The autoclave is heated in an oven to a specific temperature (typically between 80 and 150 °C) for a period ranging from several hours to a few days.

  • Crystallization: During the heating process, the MOF crystals self-assemble and precipitate from the solution.

  • Isolation and Washing: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation and washed with fresh solvent (e.g., DMF) to remove unreacted starting materials.

  • Activation: The washed MOF is then typically "activated" by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum to remove the solvent molecules occluded within the pores.

Thermogravimetric Analysis (TGA) Protocol

Thermogravimetric analysis is a standard technique to determine the thermal stability of MOFs.[6][7][8]

  • Sample Preparation: A small amount of the activated MOF sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer.

  • Atmosphere: The sample is heated under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative decomposition.

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a wide temperature range (e.g., from room temperature to 800 °C).

  • Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature at which significant weight loss occurs, indicating the decomposition of the MOF.

Logical Relationship Diagram

The following diagram illustrates the hypothesized relationship between the isomeric position of the bromo-substituent and the resulting thermal stability of the MOF.

G cluster_isomers Positional Isomers of Bromophenylbenzoic Acid cluster_factors Influencing Factors cluster_stability Hypothesized Thermal Stability 2-bromo-4-phenylbenzoic acid 2-bromo-4-phenylbenzoic acid Steric_Hindrance Steric Hindrance 2-bromo-4-phenylbenzoic acid->Steric_Hindrance High Electronic_Effects Electronic Effects 2-bromo-4-phenylbenzoic acid->Electronic_Effects 3-bromo-4-phenylbenzoic acid 3-bromo-4-phenylbenzoic acid 3-bromo-4-phenylbenzoic acid->Steric_Hindrance Medium 3-bromo-4-phenylbenzoic acid->Electronic_Effects 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid->Steric_Hindrance Low 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid->Electronic_Effects Structural_Rigidity Structural Rigidity 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid->Structural_Rigidity High Low_Stability Low Steric_Hindrance->Low_Stability Leads to Medium_Stability Medium Steric_Hindrance->Medium_Stability High_Stability High Steric_Hindrance->High_Stability Structural_Rigidity->High_Stability Contributes to Low_Stability->2-bromo-4-phenylbenzoic acid Medium_Stability->3-bromo-4-phenylbenzoic acid High_Stability->4'-bromo-[1,1'-biphenyl]-4-carboxylic acid

Caption: Hypothesized influence of isomer structure on MOF thermal stability.

References

A Comparative Guide to the Electrochemical Properties of 4-(3-Bromophenyl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 4-(3-bromophenyl)benzoic acid and its structural analogs. Understanding these properties is crucial for applications in various fields, including the development of novel molecular electronics, sensors, and pharmaceuticals. Due to the limited direct experimental data on this compound, this guide focuses on a comparative analysis of closely related and well-studied analogs: benzoic acid, 4-bromobenzoic acid, 4-chlorobenzoic acid, and 4-methoxybenzoic acid. The electrochemical behavior of these compounds, particularly their reduction potentials, offers insights into the influence of substituent groups on their electronic characteristics.

The primary experimental data presented is derived from studies utilizing cyclic voltammetry (CV), a powerful electrochemical technique for investigating redox processes.

Comparative Electrochemical Data

The following table summarizes the key electrochemical parameters for benzoic acid and its analogs as determined by cyclic voltammetry in the room-temperature ionic liquid (RTIL) 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C₄mpyrr][NTf₂]). The data is sourced from the seminal work of Silvester et al. (2008) in The Journal of Physical Chemistry C.

CompoundSubstituent at C4Main Reduction Peak Potential (V vs. Ag)Radical Anion Reduction Peak Potential (V vs. Ag)
Benzoic Acid-H-2.13-2.67
4-Bromobenzoic Acid-Br-2.05-2.55
4-Chlorobenzoic Acid-Cl-2.06-2.56
4-Methoxybenzoic Acid-OCH₃-2.20-2.75

Note: The reduction potentials are indicative of the ease with which the molecules accept an electron. More positive (or less negative) values suggest that the compound is more easily reduced.

Interpretation of Electrochemical Behavior

The electrochemical reduction of benzoic acid and its derivatives in aprotic media, such as the ionic liquid used in the cited study, typically proceeds via a multi-step process. The initial reduction involves the transfer of an electron to the carboxylic acid proton, following its dissociation—a process known as a CE (chemical reaction preceding electron transfer) mechanism. At more negative potentials, a second reversible reduction occurs, corresponding to the formation of a radical anion.

The data reveals a clear trend related to the electronic nature of the substituent at the para position:

  • Electron-withdrawing groups (-Br, -Cl) facilitate the reduction of the benzoic acid moiety. This is evidenced by the less negative reduction potentials of 4-bromobenzoic acid and 4-chlorobenzoic acid compared to the parent benzoic acid. These halogen substituents stabilize the resulting radical anion through their inductive and resonance effects, making the molecule more amenable to accepting an electron.

  • Electron-donating groups (-OCH₃) make the reduction more difficult. The 4-methoxybenzoic acid exhibits a more negative reduction potential than benzoic acid, indicating that the electron-donating nature of the methoxy group destabilizes the radical anion, thus requiring a greater driving force for the electron transfer to occur.

Based on these trends, it can be inferred that the bromine atom at the meta position in This compound would also exert an electron-withdrawing effect, albeit potentially to a different extent than a para-substituent due to the altered resonance contribution. Therefore, its reduction potential is expected to be less negative than that of benzoic acid.

Experimental Protocols

The following is a generalized experimental protocol for cyclic voltammetry of substituted benzoic acids, based on the methodologies described in the referenced literature.

1. Materials and Reagents:

  • Working Electrode: Platinum or Glassy Carbon microelectrode (e.g., 10 µm diameter)

  • Reference Electrode: Silver wire or a standard Ag/AgCl electrode

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: A solution of the analyte (e.g., 10 mM) in a suitable aprotic solvent, such as a room-temperature ionic liquid (e.g., [C₄mpyrr][NTf₂]) or acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • Analytes: Benzoic acid, 4-bromobenzoic acid, 4-chlorobenzoic acid, 4-methoxybenzoic acid.

2. Instrumentation:

  • A potentiostat capable of performing cyclic voltammetry.

3. Procedure:

  • The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution.

  • The solution is typically deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for a period before the experiment to remove dissolved oxygen, which can interfere with the measurements.

  • The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential, at a set scan rate (e.g., 100 mV/s).

  • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • The peak potentials for the reduction and oxidation processes are determined from the voltammogram.

Visualizing the Influence of Substituents

The following diagram illustrates the logical relationship between the electronic nature of the substituent and the observed electrochemical behavior of the benzoic acid analogs.

G cluster_0 Substituent Properties cluster_1 Electrochemical Effect cluster_2 Observed Outcome Electron-Withdrawing Electron-Withdrawing Stabilizes Radical Anion Stabilizes Radical Anion Electron-Withdrawing->Stabilizes Radical Anion Inductive/Resonance Effect Electron-Donating Electron-Donating Destabilizes Radical Anion Destabilizes Radical Anion Electron-Donating->Destabilizes Radical Anion Inductive/Resonance Effect Less Negative Reduction Potential\n(Easier Reduction) Less Negative Reduction Potential (Easier Reduction) Stabilizes Radical Anion->Less Negative Reduction Potential\n(Easier Reduction) More Negative Reduction Potential\n(Harder Reduction) More Negative Reduction Potential (Harder Reduction) Destabilizes Radical Anion->More Negative Reduction Potential\n(Harder Reduction)

Caption: Influence of substituent electronic effects on the reduction potential of benzoic acid analogs.

Safety Operating Guide

Proper Disposal of 4-(3-bromophenyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-(3-bromophenyl)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed and harmful to aquatic life[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.To protect eyes from dust and splashes.
Hand Protection Inspected, chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.To prevent inhalation of harmful dust.
Protective Clothing Lab coat or other suitable protective clothing.To prevent skin exposure.

Step-by-Step Disposal Procedure

Disposal of this compound must be carried out in compliance with all federal, state, and local environmental regulations.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including unused product, residues, and contaminated materials, as hazardous waste.

  • Segregate it from non-hazardous waste to prevent cross-contamination.

2. Containment:

  • Collect the waste in a suitable, clearly labeled, and tightly sealed container.

  • Ensure the container is compatible with the chemical to avoid reactions.

3. Disposal Method:

  • The primary recommended method of disposal is to entrust it to a licensed and approved waste disposal company[2][3].

  • An alternative method for surplus and non-recyclable solutions involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber[3]. This should only be performed by qualified personnel in a permitted facility.

  • Crucially, do not empty into drains or release into the environment [1][3][4].

4. Contaminated Material Disposal:

  • Any materials that have come into contact with this compound, such as gloves, filter paper, and containers, must be disposed of as hazardous waste.

  • Contaminated packaging should be completely emptied and then disposed of in accordance with local and national regulations[2].

Emergency Procedures for Spills

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation[1][3].

  • Control and Contain: Prevent the spread of dust. Sweep up the spilled material and place it into a suitable container for disposal[3][4]. Avoid actions that generate dust.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to the appropriate safety officer or supervisor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the material contaminated? A->B E Package in a labeled, sealed, hazardous waste container B->E Yes B->E No C Yes D No G Can it be incinerated in a suitable facility? E->G F Dispose of as hazardous waste via a licensed contractor K End F->K G->F No J Dissolve in a combustible solvent and burn in a chemical incinerator with a scrubber G->J Yes H Yes I No J->K

References

Personal protective equipment for handling 4-(3-bromophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(3-bromophenyl)benzoic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and environmental protection.

Hazard Identification

This compound, a halogenated organic compound, is classified with the following potential hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment and handling procedures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This equipment serves as the last line of defense against exposure after engineering and administrative controls have been implemented.[3]

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Chemical Safety Goggles or a Face ShieldConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)To protect against dust particles, splashes, and eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspected prior to use and conforming to EN 374To prevent skin contact and irritation.[1][5] Contaminated gloves should be disposed of properly after use.[1][5]
Lab CoatShould be worn over personal clothingTo protect skin and clothing from spills and dust.[6][7][8]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired when dust is generated or if ventilation is inadequateTo prevent inhalation of irritating dust particles.[4] Use in accordance with the manufacturer's instructions.

Operational and Disposal Plans

Following a structured plan for handling and disposal minimizes risks. This section provides step-by-step procedural guidance.

Step-by-Step Handling Protocol
  • Preparation and Planning :

    • Before handling, review the Safety Data Sheet (SDS).[3]

    • Ensure that an eyewash station and safety shower are nearby and accessible.[4][9]

    • Designate a specific work area for handling the compound and cover the surface with absorbent bench paper.[6]

  • Engineering Controls :

    • All handling of this compound powder must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][9]

    • When weighing the powder, use an enclosed balance if possible, or tare a sealed container, add the powder inside the fume hood, and then re-seal it before moving it to the balance.[6][8]

  • Handling the Chemical :

    • Don the appropriate PPE as detailed in the table above.

    • Avoid creating dust when handling the powder.[1][6] Use a spatula to transfer small amounts instead of pouring from the container.[6]

    • Keep the container tightly closed when not in use.[4][6][10]

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][4][9]

  • In Case of a Spill :

    • For small spills, use an inert absorbent material to sweep up the powder.[4][10] Avoid dry sweeping which can disperse dust.[7]

    • Place the collected material into a suitable, sealed container for disposal.[4][10]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.[7]

Step-by-Step Disposal Protocol

Chemical waste must be handled correctly to prevent environmental harm and ensure regulatory compliance.

  • Waste Segregation :

    • As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated waste streams.[11][12][13]

    • Do not mix this waste with other incompatible waste types such as acids, bases, or oxidizers.[12]

  • Container Management :

    • Use a designated, compatible, and clearly labeled waste container.[12][14][15] The label should include the words "Hazardous Waste," the full chemical name, and associated hazards.[11][14]

    • Keep the waste container tightly sealed at all times, except when adding waste.[12][14][15]

    • Store the waste container in a cool, well-ventilated area, and within secondary containment.[4][15]

  • Final Disposal :

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[4]

    • Do not pour this chemical down the drain or dispose of it in regular trash.[4][9]

Workflow Visualization

The following diagram illustrates the complete, safe workflow for handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Procedure cluster_disposal 4. Waste Disposal ReviewSDS Review SDS PrepWorkspace Prepare Workspace & Engineering Controls ReviewSDS->PrepWorkspace DonPPE Don Appropriate PPE PrepWorkspace->DonPPE Weigh Weigh Chemical (in Fume Hood) DonPPE->Weigh Proceed to Handling Transfer Transfer to Reaction Weigh->Transfer Decontaminate Decontaminate Glassware & Work Surfaces Transfer->Decontaminate Procedure Complete DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Segregate Segregate Halogenated Waste Decontaminate->Segregate Generate Waste WashHands Wash Hands Thoroughly DoffPPE->WashHands Label Label Waste Container Segregate->Label Store Store Securely Label->Store Dispose Dispose via EHS Store->Dispose

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.